Pioglitazone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037129 | |
| Record name | Pioglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 4.42e-03 g/L | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless needles from dimethylformamide and water | |
CAS No. |
111025-46-8, 112529-15-4 | |
| Record name | Pioglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111025-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pioglitazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pioglitazone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pioglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pioglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pioglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Pioglitazone
Selective Agonism of Nuclear Receptors
The core molecular action of pioglitazone revolves around its function as a selective agonist for specific nuclear receptors drugbank.comwikipedia.orgmims.comsigmaaldrich.comresearchgate.nethellobio.com. These receptors are ligand-activated transcription factors that are instrumental in regulating various metabolic pathways researchgate.netsigmaaldrich.com.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
This compound's principal molecular target is the peroxisome proliferator-activated receptor gamma (PPARγ) drugbank.compatsnap.comhellobio.comfrontiersin.orgmdpi.combiorxiv.org. The binding of this compound to PPARγ induces a crucial conformational change within its ligand-binding domain, which is essential for the receptor's activation biorxiv.orgjacc.org. This conformational alteration facilitates the dissociation of corepressor proteins and promotes the subsequent recruitment of coactivator proteins, thereby initiating the transcriptional machinery biorxiv.orgjacc.org. This compound is characterized as a potent and highly selective agonist for PPARγ mims.comhellobio.commdpi.com.
PPARγ exists in two primary isoforms, PPARγ1 and PPARγ2, which originate from alternative splicing and distinct promoter usage oup.comphysiology.org. PPARγ1 is widely distributed and expressed across numerous tissues, including the heart, skeletal muscle, kidney, pancreas, and various epithelial tissues researchgate.netoup.com. In contrast, PPARγ2 demonstrates a more restricted expression pattern, being predominantly found in adipose tissue researchgate.netoup.comphysiology.org. Despite these differences in tissue distribution and the presence of an additional 28 to 30 amino acids at the N-terminal of PPARγ2 compared to PPARγ1, experimental studies have indicated that both murine PPARγ1 and PPARγ2 respond to this compound with comparable half-maximal effective concentrations of activation frontiersin.orgoup.com. Furthermore, this compound exhibits a high affinity for both PPARγ1 and PPARγ2 nih.gov.
The activation of PPARγ by this compound leads to a substantial increase in the transcription of insulin-responsive genes, which are pivotal for regulating glucose and lipid production, transport, and utilization drugbank.compatsnap.comdiabetesonthenet.comresearchgate.netmdpi.com. This profound transcriptional modulation underlies this compound's capacity to enhance insulin (B600854) sensitivity drugbank.compatsnap.comdiabetesonthenet.com.
Specific genes whose expression is notably influenced by this compound-mediated PPARγ activation include:
Glucose Transporter Type 4 (GLUT4): this compound enhances the expression of GLUT4 on the cell surface, thereby facilitating increased glucose uptake into muscle and adipose tissue cells patsnap.comnih.govphysiology.org.
Genes involved in gluconeogenesis: this compound diminishes hepatic glucose production by downregulating the expression of genes associated with gluconeogenesis in the liver patsnap.comdiabetesonthenet.com.
Genes related to lipid metabolism and storage: This category encompasses genes for fatty acid transporter protein, lipoprotein lipase (B570770) (LPL), fatty acid synthase (FAS), acetyl-CoA synthetase (ACS), glycerol-3-phosphate dehydrogenase (GPDH), and glucokinase nih.govresearchgate.netdiabetesjournals.org. The activation of PPARγ promotes increased glucose uptake by adipocytes, which is subsequently incorporated into triglycerides for storage diabetesjournals.org.
Research findings from studies examining the effect of this compound on the mRNA levels of genes involved in glycerol-3-phosphate synthesis in subcutaneous fat from individuals with type 2 diabetes illustrate this transcriptional modulation researchgate.net:
| Gene Symbol | Function | This compound-Treated (mRNA level, arbitrary units) | Placebo-Treated (mRNA level, arbitrary units) | Statistical Significance (P-value) |
| PEPCK-C | Gluconeogenesis, Glycerol-3-P synthesis | 1.07 ± 0.10 | 0.59 ± 0.09 | < 0.01 |
| GPDH | Glycerol-3-P synthesis | 1.46 ± 0.07 | 1.13 ± 0.07 | < 0.01 |
The mRNA levels of other key lipogenic genes such as FAS, GPDH, and ACS have also been found to be highly correlated with PPARγ expression and increased upon this compound treatment, suggesting a coordinated transcriptional control system for these genes researchgate.netdiabetesjournals.org.
For PPARγ to effectively execute its transcriptional activation functions, it forms an obligate heterodimer with one of the Retinoid X Receptor (RXR) isoforms, which include RXRα, RXRβ, and RXRγ sigmaaldrich.comfrontiersin.orgmdpi.comnih.govfrontiersin.orgjci.orgresearchgate.net. This PPARγ/RXR heterodimeric complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located within the promoter regions of target genes frontiersin.orgmdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This binding event is a critical step in initiating the transcription of genes involved in various metabolic processes, including glucose and lipid metabolism mdpi.com.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulation
While this compound is predominantly recognized for its agonism of PPARγ, it also functions as a weak agonist of human peroxisome proliferator-activated receptor alpha (PPARα) wikipedia.orgsigmaaldrich.comresearchgate.netfrontiersin.orgjacc.orgnih.gov. This modulation of PPARα contributes to additional pharmacological effects, particularly in the regulation of inflammatory responses jacc.orgnih.gov. Research indicates that this compound can repress endothelial TNFα-induced vascular cell adhesion molecule-1 (VCAM-1) mRNA expression and induce hepatic IκBα expression in a PPARα-dependent manner researchgate.netjacc.orgnih.govmedrxiv.org. These anti-inflammatory effects mediated through PPARα are observed most notably in endothelial cells jacc.orgnih.gov. It is important to note that the binding affinity and efficacy of this compound for PPARα are significantly lower when compared to its binding to PPARγ researchgate.net.
Other Potential Molecular Targets (e.g., Amine Oxidase [flavin-containing] B)
Beyond its well-established interactions with the PPAR family, this compound has been identified as a specific and reversible inhibitor of human amine oxidase [flavin-containing] B (MAO-B) drugbank.comdrugbank.commdpi.comacs.orgnih.govresearchgate.net. MAO-B is a flavin-dependent mitochondrial enzyme responsible for the oxidative deamination of certain amine-containing neurotransmitters mdpi.comnih.gov. Structural analysis of the enzyme-inhibitor complex has shown that the R-enantiomer of this compound binds within both the substrate and entrance cavities of the MAO-B active site, forming non-covalent interactions with surrounding amino acid residues drugbank.commdpi.comacs.orgnih.govresearchgate.net. This distinct binding mechanism differentiates this compound from many conventional MAO inhibitors, which often act via covalent inhibition and may not exhibit the same degree of isoenzyme selectivity drugbank.comacs.org. This inhibitory effect on MAO-B suggests potential neuroprotective properties for this compound, a mechanism that has been investigated in the context of neurodegenerative conditions such as Parkinson's disease drugbank.commdpi.comacs.orgnih.gov.
Downstream Molecular Pathways and Cellular Effects
The activation of PPARγ by this compound leads to a cascade of downstream molecular pathways and cellular effects that collectively contribute to improved glycemic control and lipid profiles. drugbank.comresearchgate.net
Enhanced Insulin Signaling and Glucose Disposal
This compound significantly enhances tissue sensitivity to insulin, leading to improved glucose uptake and utilization in peripheral tissues, including skeletal muscle and adipose tissue. drugbank.comresearchgate.netmyendoconsult.comtohoku.ac.jppharmacytimes.com This improvement in insulin sensitivity is a cornerstone of its action, as it allows for better clearance of glucose from the bloodstream without increasing pancreatic insulin secretion. drugbank.comresearchgate.nettohoku.ac.jp Studies have shown that this compound can increase insulin-stimulated glucose disposal by 25–56%. oup.com For instance, a 16-week this compound treatment in type 2 diabetic patients resulted in a 38% increase in insulin-stimulated total glucose disposal during high-dose insulin clamps. diabetesjournals.org This enhancement in glucose disposal contributes to lower plasma glucose and HbA1c levels. drugbank.comnih.gov
Table 1: Effects of this compound on Glucose Parameters in Type 2 Diabetic Patients (Mean Changes After Treatment) diabetesjournals.orgnih.gov
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Mean Change | P-value |
| HbA1c (%) | 7.6 ± 1.2 | 6.4 ± 0.6 | -1.2 ± 1.1 | < 0.001 |
| Fasting Plasma Glucose (mg/dl) | 184 ± 15 | 135 ± 11 | -49 ± 12 | < 0.01 |
| Glucose Infusion Rate (mg/kg/min) | 5.0 (median) | 7.1 (median) | +2.1 | < 0.001 |
Reduction of Hepatic Gluconeogenesis
This compound reduces the hepatic production of glucose, a process known as gluconeogenesis. drugbank.comresearchgate.net This effect is crucial in mitigating fasting hyperglycemia, as the liver is a major site of glucose overproduction in individuals with type 2 diabetes. myendoconsult.comdiabetesjournals.org Research indicates that this compound significantly reduces the fasting rate of gluconeogenesis, and this decrease correlates with a decline in fasting plasma glucose concentrations. diabetesjournals.org This reduction in gluconeogenic flux is considered a strong determinant of this compound's antihyperglycemic effect. diabetesjournals.org
Regulation of Glucose Transporters (GLUT1, GLUT4)
This compound has been shown to increase the expression of glucose transporters, particularly GLUT1 and GLUT4. researchgate.netpharmacytimes.comnih.govthieme-connect.compsu.edu GLUT1 is important for basal glucose uptake, while GLUT4 plays a critical role in insulin-mediated glucose uptake in insulin-sensitive tissues like adipocytes and skeletal muscle. pharmacytimes.comnih.govomicsonline.orgnih.gov In studies involving 3T3-F442A cells, this compound treatment led to significant increases in GLUT1 and GLUT4 mRNA abundance (up to 5-fold) and protein levels (up to 10-fold for GLUT1 and 7-fold for GLUT4). nih.gov This enhancement in transporter expression is largely attributed to the stabilization of their messenger RNA transcripts. nih.gov By increasing the presence of these transporters, this compound facilitates glucose uptake into cells, thus improving glucose utilization and storage. myendoconsult.comnih.gov Interestingly, while this compound increases GLUT1 and GLUT4 expression, studies in human muscle have shown that this compound can reverse the overexpression of GLUT5 (a fructose (B13574) transporter) observed in diabetic muscle, although the role of this effect in insulin sensitization is not fully clear. diabetesjournals.org
Modulation of Lipid Metabolism
This compound reduces plasma free fatty acid (FFA) levels. researchgate.netoup.comdiabetesjournals.orgthieme-connect.comnih.gov Elevated FFA levels are known to contribute to insulin resistance by stimulating gluconeogenesis and impairing hepatic glucose production. diabetesjournals.org By lowering circulating FFA concentrations, this compound indirectly improves insulin sensitivity and glucose metabolism. nih.govnps.org.au This reduction in FFAs can be attributed to increased fatty acid uptake and storage in adipocytes, thereby redirecting lipid burden away from the liver and muscle. nih.govnps.org.au Studies have reported significant decreases in fasting plasma FFA concentration following this compound treatment, for example, from 647 ± 39 μEq/l to 478 ± 49 μEq/l after 16 weeks. diabetesjournals.org
This compound demonstrates favorable effects on the lipid profile by significantly reducing plasma triglyceride (TG) levels and increasing high-density lipoprotein cholesterol (HDL-C) levels. researchgate.netpharmgkb.orgmyendoconsult.comtohoku.ac.jpsochob.clnih.govdiabetesjournals.orgresearchgate.netscispace.com Clinical trials have consistently shown a reduction in plasma triglycerides by 10–25% and an increase in total HDL-C levels by 10–20%, predominantly due to an increase in the larger HDL2 subfraction. sochob.clresearchgate.net For instance, one study reported a decrease in triglycerides from 219.2 ± 34.4 mg/dl to 189.2 ± 33.7 mg/dl, and an increase in HDL-C from 37.2 ± 2.9 to 41.5 ± 3.1 mg/dl. scispace.com Furthermore, this compound has been observed to reduce levels of small dense LDL particles while increasing levels of larger, less atherogenic LDL fractions. sochob.cldiabetesjournals.orgresearchgate.net This beneficial impact on lipid profiles is a critical aspect of this compound's mechanism, contributing to the management of diabetic dyslipidemia. sochob.clnih.govdiabetesjournals.org
Table 2: Changes in Lipid Parameters with this compound Treatment diabetesjournals.orgscispace.com
| Lipid Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Mean Change | P-value |
| Triglycerides (mg/dl) | 219.2 ± 34.4 | 189.2 ± 33.7 | -29.9 | < 0.001 |
| HDL Cholesterol (mg/dl) | 37.2 ± 2.9 | 41.5 ± 3.1 | +4.3 | < 0.001 |
| Total Cholesterol (mg/dl) | 201.4 ± 29.8 | 203.2 ± 28.9 | +1.8 | < 0.001 |
| LDL Cholesterol (mg/dl) | 153.7 ± 21.1 | 154.7 ± 20.7 | +0.9 | < 0.001 |
The Chemical Compound this compound: Mechanisms of Action and Biological Effects
This compound, a member of the thiazolidinedione (TZD) class of compounds, is a synthetic ligand for peroxisome proliferator-activated receptor-gamma (PPARγ). Its biological effects are primarily mediated through the activation of this nuclear receptor, which plays a crucial role in regulating glucose and lipid homeostasis. Beyond its well-established metabolic actions, this compound exhibits significant anti-inflammatory and immunomodulatory properties, as well as influences mitochondrial function.
This compound acts as a selective agonist at PPARγ, a nuclear receptor highly expressed in insulin-sensitive tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ by this compound leads to changes in the transcription of insulin-responsive genes, thereby influencing glucose and lipid metabolism, transport, and utilization drugbank.comnih.gov. This mechanism contributes to enhanced tissue sensitivity to insulin and a reduction in hepatic glucose production (gluconeogenesis), leading to improved insulin resistance without increasing pancreatic beta cell insulin secretion drugbank.com.
Adipose Tissue Remodeling and Adipocyte Differentiation
This compound's molecular effects are largely attributed to its PPARγ-mediated regulation of adipocyte differentiation and lipid storage, particularly in adipose tissue where PPARγ is highly abundant nih.gov. The compound promotes the differentiation of preadipocytes into mature adipocytes, leading to an increase in the number of smaller, insulin-sensitive adipocytes diabetesjournals.orgresearchgate.netoup.com. This process, known as adipogenesis or hyperplasia, contributes to the beneficial remodeling of adipose tissue by expanding subcutaneous adipose depots and reducing ectopic and visceral fat accumulation nih.govdiabetesjournals.orgoup.com. The increase in smaller adipocytes with higher lipid storage potential is believed to lower circulating free fatty acid levels, which can improve insulin sensitivity in other tissues like skeletal muscle diabetesjournals.org. Studies have identified four distinct sub-distributions of adipocytes in human abdominal subcutaneous adipose tissue: small (~0.02uL), medium (~0.14uL), large (~0.9uL), and very large (~2.5uL) researchgate.net. This compound treatment has been shown to increase the proportion of small adipocytes while decreasing the area under the curve (AUC) for large adipocytes researchgate.net.
Table 1: Adipocyte Size Distributions and this compound's Effects
| Adipocyte Size Category | Baseline Volume (approx.) | Effect of this compound Treatment |
| Small | ~0.02uL | Increased proportion researchgate.net |
| Medium | ~0.14uL | - |
| Large | ~0.9uL | Decreased AUC researchgate.net |
| Very Large | ~2.5uL | Increased proportion and size researchgate.net |
Influence on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
Sterol regulatory element-binding protein-1c (SREBP-1c) is a transcription factor that plays a critical role in regulating lipogenic gene expression and fatty acid biosynthesis researchgate.netnih.gov. This compound has been shown to reduce the expression of genes involved in hepatic de novo lipogenesis, including SREBP-1c, and fatty acid uptake and transport nih.gov. Studies indicate that PPARγ agonists can inhibit SREBP-1c promoter activity induced by Liver X Receptor (LXR) oup.com. This inhibition is mediated through the two LXR response elements (LXREs) within the SREBP-1c promoter region, and PPARs can reduce the binding of LXR/RXR to LXRE oup.com.
Anti-inflammatory and Immunomodulatory Effects
Beyond its metabolic actions, this compound exhibits notable anti-inflammatory and immunomodulatory effects, regulating various immune cells and cytokines tandfonline.commdpi.com. It has been recognized as a potential therapeutic candidate for autoimmune disorders, influencing diseases like systemic lupus erythematosus, psoriasis, inflammatory bowel disease, and multiple sclerosis tandfonline.comnih.gov.
Reduction of Tumor Necrosis Factor Alpha (TNFα)
This compound significantly reduces the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor Alpha (TNFα) tandfonline.comahajournals.orgoup.comresearchgate.netnih.gov. TNFα is a cytokine implicated in inflammation and insulin resistance nih.govtandfonline.comdiabetesjournals.org. This compound has been observed to suppress TNFα production in ischemic retinas of wild-type mice, and it can ameliorate TNFα-induced insulin resistance by restoring insulin-stimulated 2-deoxyglucose uptake, tyrosine phosphorylation, and protein levels of insulin receptor (IR) and insulin receptor substrate-1 (IRS-1) ahajournals.orgdiabetesjournals.orgnih.gov. This effect on insulin signaling appears to be independent of PPARγ's adipogenic activity diabetesjournals.orgnih.gov. Furthermore, this compound can directly inhibit TNFα expression and secretion from adipocytes nih.gov.
Squelching of Nuclear Co-factors for Nuclear Factor Kappa B (NF-κB)
This compound, through its action on PPARγ, can inhibit the activity of Nuclear Factor Kappa B (NF-κB), a master regulator of inflammatory responses mdpi.comoup.come-century.usnih.govlongdom.orgmdpi.com. One of the proposed mechanisms involves the "squelching" of nuclear co-factors e-century.usnih.govmdpi.com. PPARγ can scavenge transcriptional co-factors, such as steroid receptor co-activator-1 (SRC-1) and cAMP response element-binding protein (CREB) binding protein (CBP/p300) e-century.us. By binding to PPARγ, these co-factors become unavailable for initiating gene expression, thereby downregulating NF-κB-mediated gene expression e-century.us. Additionally, PPARγ can directly interfere with NF-κB's transcription-activating capacity or indirectly regulate proteins that suppress NF-κB activation, such as by inducing IκBα, the main endogenous inhibitor of NF-κB nih.govlongdom.orgmdpi.com.
Modulation of C-reactive protein (CRP) and Adiponectin Levels
This compound has been shown to modulate the levels of C-reactive protein (CRP) and adiponectin, which are important markers of inflammation and insulin sensitivity, respectively ahajournals.orgoup.comdiabetesjournals.orgnih.govscispace.comfrontiersin.org. This compound treatment leads to a significant decrease in circulating CRP concentrations and a significant increase in plasma adiponectin levels diabetesjournals.orgnih.govscispace.com. This increase in adiponectin contributes to the anti-inflammatory and insulin-sensitizing effects of this compound ahajournals.orgoup.com. Adiponectin, an anti-inflammatory adipokine, is often lower in obese individuals with dysregulated immune responses frontiersin.org.
Table 2: Modulation of Inflammatory Markers by this compound (4-week treatment in Type 2 Diabetic Patients)
| Marker | Baseline Concentration (Mean ± SEM) | This compound Treated Concentration (Mean ± SEM) | P-value | Reference |
| C-reactive protein (CRP) | 3.5 ± 0.6 mg/L | 2.6 ± 0.5 mg/L | P=0.01 | nih.govscispace.com |
| Adiponectin | 3.95 ± 0.57 µg/mL | 7.59 ± 0.95 µg/mL | P=0.002 | nih.govscispace.com |
Mitochondrial Metabolism and Biogenesis
Furthermore, this compound stimulates the expression of genes involved in the fatty acid oxidation pathway, such as carnitine palmitoyltransferase-1 (CPT1), malonyl-CoA decarboxylase, and medium-chain acyl-CoA dehydrogenase diabetesjournals.orgnih.gov. The expression of PPAR-alpha (PPARα), a transcriptional regulator of genes encoding mitochondrial enzymes involved in fatty acid oxidation, is also higher after this compound treatment diabetesjournals.orgnih.gov. In skeletal muscle, this compound therapy can restore insulin sensitivity, partly by coordinating the upregulation of genes involved in mitochondrial oxidative phosphorylation (OXPHOS) and ribosomal protein biosynthesis plos.orgnih.gov. This effect may involve an increase in adiponectin, a direct effect on muscle PPARγ, and/or improved insulin action on mitochondrial biogenesis plos.org. This compound's ability to enhance mitochondrial biogenesis and oxidative phosphorylation may also be mediated via PrPC expression and is associated with improved ATP production researchgate.net.
Table 3: Gene Expression Changes Related to Mitochondrial Function with this compound Treatment
| Gene/Factor | Role in Mitochondrial Metabolism | Effect of this compound Treatment (in adipose tissue) | Reference |
| PGC-1α | Mitochondrial biogenesis | Increased expression diabetesjournals.orgnih.gov | diabetesjournals.orgnih.gov |
| Mitochondrial Transcription Factor A (mtTFA) | Mitochondrial biogenesis | Increased expression diabetesjournals.orgnih.gov | diabetesjournals.orgnih.gov |
| Carnitine Palmitoyltransferase-1 (CPT1) | Fatty acid oxidation pathway | Stimulated expression diabetesjournals.orgnih.gov | diabetesjournals.orgnih.gov |
| Malonyl-CoA Decarboxylase | Fatty acid oxidation pathway | Stimulated expression diabetesjournals.orgnih.gov | diabetesjournals.orgnih.gov |
| Medium-Chain Acyl-CoA Dehydrogenase | Fatty acid oxidation pathway | Stimulated expression diabetesjournals.orgnih.gov | diabetesjournals.orgnih.gov |
| PPARα | Transcriptional regulator of fatty acid oxidation enzymes | Higher expression diabetesjournals.orgnih.gov | diabetesjournals.orgnih.gov |
Mitochondrial Metabolism and Biogenesis
Activation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α)
This compound, as a PPARγ agonist, has been consistently shown to upregulate the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) diabetesjournals.orgnih.govresearchgate.netmdpi.complos.orgscielo.br. This effect has been observed in various contexts, including human subcutaneous adipose tissue, Down Syndrome fetal fibroblasts, skeletal muscle of women with Polycystic Ovary Syndrome (PCOS), and lung tissues diabetesjournals.orgnih.govplos.orgscielo.br.
The activation and increased expression of PGC-1α by this compound drive several crucial downstream cellular processes:
Mitochondrial Biogenesis and Function: PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increased mitochondrial copy number, enhanced mitochondrial DNA content, and improved mitochondrial respiratory capacity diabetesjournals.orgnih.govmdpi.complos.org. Studies have shown that this compound increases factors involved in mitochondrial biogenesis, including mitochondrial transcription factor A (mtTFA) diabetesjournals.org. It also upregulates the expression of genes required for fatty acid oxidation, such as PPAR-α, medium-chain acyl-CoA dehydrogenase (MCAD), carnitine palmitoyltransferase I (CPT-1), and malonyl-CoA decarboxylase (MLYCD) diabetesjournals.org. Furthermore, this compound can restore the mitochondrial network by influencing fission-fusion machinery, evidenced by the upregulation of optic atrophy 1 (OPA1) and mitofusin 1 (MFN1), and downregulation of dynamin-related protein 1 (DRP1) nih.gov.
Transcriptional Control: The upregulation of PGC-1α by this compound can be mediated, in part, by increased phosphorylation of AMPK nih.govresearchgate.net. PGC-1α also coactivates other key transcription factors, such as Nuclear Respiratory Factor 1 (NRF1) and Estrogen-related receptor (ERR)-alpha, which play vital roles in mediating mitochondrial biogenesis and oxidative metabolism mdpi.com.
Table 1: Impact of this compound on PGC-1α and Related Mitochondrial Markers
| Marker | Observed Effect of this compound | Tissue/Model | Source Index |
| PGC-1α mRNA/Protein | Increased expression | Human subcutaneous adipose tissue, DS fibroblasts, skeletal muscle (PCOS), lung tissue | diabetesjournals.orgnih.govplos.orgscielo.br |
| Mitochondrial Copy Number | Increased | Human subcutaneous adipose tissue | diabetesjournals.org |
| mtTFA mRNA | Increased | Human subcutaneous adipose tissue | diabetesjournals.org |
| Fatty Acid Oxidation Genes | Upregulated (PPAR-α, MCAD, CPT-1, MLYCD) | Human subcutaneous adipose tissue | diabetesjournals.org |
| OPA1, MFN1 | Upregulated (restoration of mitochondrial network) | Trisomic fetal fibroblasts (DS model) | nih.gov |
| DRP1 | Downregulated (restoration of mitochondrial network) | Trisomic fetal fibroblasts (DS model) | nih.gov |
| Citrate Synthase Activity | Increased (marker of mitochondrial aerobic capacity) | Human subcutaneous adipose tissue | diabetesjournals.org |
Expression of Superoxide (B77818) Dismutases (SOD2)
This compound has been demonstrated to influence the expression of Superoxide Dismutases (SODs), particularly SOD2, a crucial mitochondrial antioxidant enzyme. This compound treatment leads to an upregulation of SOD2 mRNA and protein levels, and in some cases, also SOD1 and SOD3 jpp.krakow.plresearchgate.netnih.govresearcherslinks.com.
The mechanism behind this upregulation involves its interaction with PPARγ and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound, through PPARγ-dependent activation and subsequently through PPARγ-dependent activation of Nrf2, can enhance the expression of SOD1, SOD2, and SOD3 jpp.krakow.plresearchgate.netresearcherslinks.com. SOD2 (Manganese Superoxide Dismutase, Mn-SOD), primarily localized in the mitochondrial matrix and inner membrane, plays a critical role in cellular antioxidant defense by converting the superoxide anion radical (•O2-) into hydrogen peroxide (H2O2), thereby preventing oxidative damage nih.govmdpi.com. Research findings indicate that this compound's ability to upregulate these antioxidant defense mechanisms contributes to the attenuation of oxidative DNA damage, as observed in models of high-fat diet-induced hepatic oxidative stress nih.gov. This suggests a protective role of this compound against oxidative stress by enhancing the enzymatic antioxidant defense system.
Table 2: Influence of this compound on Superoxide Dismutase (SOD) Expression
| SOD Isoform | Observed Effect of this compound | Mechanism | Tissue/Model | Source Index |
| SOD1 | Upregulated mRNA/protein | PPARγ-dependent activation, Nrf2 pathway | Renal cortex (pre-hypertensive rats), Mouse preimplantation embryo | jpp.krakow.plresearcherslinks.com |
| SOD2 | Upregulated mRNA/protein | PPARγ-dependent activation, Nrf2 pathway | Renal cortex (pre-hypertensive rats), Liver (high-fat diet mice), Mouse preimplantation embryo | jpp.krakow.plnih.govresearcherslinks.com |
| SOD3 | Upregulated mRNA/protein | PPARγ-dependent activation, Nrf2 pathway | Renal cortex (pre-hypertensive rats), Mouse preimplantation embryo | jpp.krakow.plresearcherslinks.com |
Uncoupling Protein 1 (UCP-1) Expression in Adipose Tissue
This compound significantly impacts the expression of Uncoupling Protein 1 (UCP-1) in various adipose tissue depots. Studies have consistently shown that this compound increases UCP-1 expression in human subcutaneous adipose tissue, white adipose tissue (WAT) in mouse models (e.g., db/db mice), and brown adipose tissue (BAT) diabetesjournals.orgnih.govjci.orgnih.govresearchgate.netphysiology.org.
UCP-1 is a key marker of brown adipose tissue and beige adipocytes, playing a crucial role in non-shivering thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis, leading to heat production diabetesjournals.orgnih.govjci.orgnih.govresearchgate.netphysiology.orgresearchgate.net. The induction of UCP-1 by this compound contributes to an enhanced thermogenic capacity physiology.orgresearchgate.net. This "browning" effect on white adipose tissue, where WAT depots acquire characteristics of BAT, is a notable finding, observed in both in vivo and in vitro studies diabetesjournals.orgjci.orgresearchgate.net. The increase in UCP-1 expression is associated with improved glucose and lipid homeostasis. jci.org
Impact on Islet Beta-Cell Health and Maturity Markers
This compound has a demonstrated impact on the health and maturity markers of pancreatic islet beta-cells, contributing to improved beta-cell function and survival.
Improved Function and Survival: In conditions of lipotoxicity, endoplasmic reticulum (ER) stress, and inflammation, this compound has been shown to improve glucose-stimulated insulin secretion in pancreatic beta-cells e-enm.org. It also represses apoptosis, as evidenced by decreased caspase-3 cleavage e-enm.org.
Reduced Stress and Inflammation: this compound reverses palmitate-induced expression of inflammatory cytokines, such as tumor necrosis factor alpha (TNFα), interleukin 6 (IL-6), and IL-1β e-enm.org. Furthermore, it attenuates ER stress, reducing markers like glucose-regulated protein 78 (GRP78), cleaved-activating transcription factor 6 (ATF6), and C/EBP homologous protein (CHOP) e-enm.org. This protective effect is believed to be mediated, in part, by blocking the NFκB pathway e-enm.orgjcrpe.org.
Maturity Markers: Studies in db/db mice have shown that this compound treatment leads to greater expression of insulin and the transcription factor Nkx6.1 in pancreatic beta-cells, with a corresponding reduction in the abundance of the de-differentiation marker Aldh1a3 nih.govnih.govresearchgate.net. Nkx6.1 is a key marker of mature beta-cells, indicating that this compound helps restore and maintain beta-cell identity nih.gov. Additionally, this compound upregulates glucose transporter 2 (Glut2) expression in beta-cells, which is crucial for glucose sensing e-enm.org.
Preservation of Beta-Cell Mass: In animal models, long-term treatment with this compound has been linked to the preservation of beta-cell mass, primarily through the reduction of oxidative stress e-dmj.org. Clinical studies, such as the Actos Now for Prevention of Diabetes (ACT NOW) study, have shown that this compound can significantly improve insulin sensitivity and beta-cell function, contributing to a decreased rate of conversion from impaired glucose tolerance to type 2 diabetes e-dmj.org. Meta-analyses have further indicated that this compound can elevate the absolute value of homeostasis model assessment of β-cells (HOMA-β) plos.org.
Table 3: Effects of this compound on Islet Beta-Cell Health and Maturity
| Marker/Outcome | Observed Effect of this compound | Tissue/Model | Source Index |
| Glucose-Stimulated Insulin Secretion | Improved | Mouse insulinoma 6 (MIN6) cells | e-enm.org |
| Apoptosis | Repressed (decreased caspase-3/PARP activity) | MIN6 cells | e-enm.org |
| Inflammatory Cytokines (TNFα, IL-6, IL-1β) | Reduced expression | MIN6 cells, Pancreatic islets (KK-Ay mice) | e-enm.org |
| ER Stress Markers (GRP78, ATF6, CHOP) | Reduced expression | MIN6 cells, Pancreatic islets (KK-Ay mice) | e-enm.org |
| Insulin Expression | Increased | Pancreatic β-cells (db/db mice) | nih.govnih.govresearchgate.net |
| Nkx6.1 Expression | Increased | Pancreatic β-cells (db/db mice) | nih.govnih.govresearchgate.net |
| Aldh1a3 (de-differentiation marker) | Reduced abundance | Pancreatic β-cells (db/db mice) | nih.govnih.govresearchgate.net |
| Glucose Transporter 2 (Glut2) | Upregulated expression | Pancreatic β-cells (KK-Ay mice) | e-enm.org |
| Beta-Cell Mass | Preserved (animal models) | db/db mice, Zucker diabetic fatty (ZDF) rats | e-dmj.org |
| HOMA-β (β-cell function) | Elevated (clinical studies) | Patients with Type 2 Diabetes | e-dmj.orgplos.org |
Pharmacokinetic Profile and Research Methodologies
Absorption and Distribution Studies
Pioglitazone is well-absorbed following oral administration, with studies indicating a mean absolute bioavailability of 83%. researchgate.netnih.govnih.gov Peak plasma concentrations are typically reached within approximately 1.5 to 2 hours. researchgate.netdrugbank.com The extent of absorption is not significantly affected by food, although the time to reach peak plasma concentration may be slightly delayed. drugbank.com
| Pharmacokinetic Parameter | Value |
|---|---|
| Mean Absolute Bioavailability | 83% researchgate.netnih.govnih.gov |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours researchgate.netdrugbank.com |
This compound is extensively bound to plasma proteins, with more than 99% of the drug bound in human plasma. nih.gov The primary binding protein is serum albumin. researchgate.netdrugbank.com This high degree of protein binding results in a relatively small apparent volume of distribution, approximately 0.63 L/kg. researchgate.netnih.gov The active metabolites of this compound, M-III and M-IV, also exhibit high plasma protein binding, at over 98%, again primarily to albumin. drugbank.com
| Compound | Plasma Protein Binding | Primary Binding Protein |
|---|---|---|
| This compound | >99% nih.gov | Albumin researchgate.netdrugbank.com |
| Metabolites M-III and M-IV | >98% drugbank.com | Albumin drugbank.com |
Following absorption, this compound distributes into various tissues. Animal studies have indicated that the highest concentrations of the drug are found in the liver, plasma, and kidneys. thieme-connect.com Research has also shown that this compound can influence fat distribution. nih.govscispace.comoup.com Studies in patients with type 2 diabetes have demonstrated that treatment with this compound can lead to a redistribution of fat from visceral to subcutaneous adipose depots. scispace.comoup.com This effect is associated with improvements in insulin (B600854) sensitivity. oup.com The apparent volume of distribution in humans is approximately 0.63 L/kg of body weight. researchgate.net
| Parameter | Finding |
|---|---|
| Highest Concentrations (Animal Studies) | Liver, Plasma, Kidney thieme-connect.com |
| Effect on Fat Distribution | Redistribution from visceral to subcutaneous fat scispace.comoup.com |
| Apparent Volume of Distribution (Vd) | ~0.63 L/kg researchgate.net |
Metabolism and Biotransformation
This compound undergoes extensive hepatic metabolism through hydroxylation and oxidation processes. drugbank.com This biotransformation results in the formation of several metabolites, some of which are pharmacologically active. drugbank.com
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies have identified CYP2C8 as the main enzyme responsible for its metabolism. nih.govnih.gov CYP3A4 also contributes to its biotransformation, but to a lesser extent. nih.govnih.gov Research indicates that CYP2C9 is not significantly involved in the elimination of this compound. nih.gov
Elimination and Half-Life Characteristics
This compound is primarily eliminated through extensive metabolism in the liver, with its metabolites and a small amount of unchanged drug excreted mainly in the feces via biliary elimination. drugbank.comasianpubs.org Approximately 15-30% of an orally administered dose of this compound is recovered in the urine as metabolites and their conjugates. drugbank.comasianpubs.org Renal elimination of the parent drug is negligible. asianpubs.org
The mean serum half-life of this compound ranges from 3 to 7 hours. drugbank.comfda.gov However, this compound has two principal active metabolites, M-III (a keto derivative) and M-IV (a hydroxy derivative), which have a significantly longer mean serum half-life of 16 to 24 hours. drugbank.comfda.govnih.gov These active metabolites, M-III and M-IV, are the main drug-related species found in human serum after multiple doses and contribute substantially to the extended therapeutic effect of the drug. fda.govnih.gov At steady-state, which is typically achieved within 7 days, this compound itself accounts for approximately 30% to 50% of the peak total this compound serum concentrations and 20% to 25% of the total area under the serum concentration-time curve (AUC). fda.gov
The apparent clearance of this compound is estimated to be between 5 and 7 L/hr. drugbank.comfda.gov The elimination of this compound and its active metabolites is not significantly altered in patients with type 2 diabetes compared to healthy individuals. researchgate.net
Table 1: Elimination Half-Life of this compound and its Active Metabolites
| Compound | Mean Serum Half-Life (hours) |
|---|---|
| This compound | 3 - 7 |
| Metabolite M-III | 16 - 24 |
| Metabolite M-IV | 16 - 24 |
Pharmacokinetic Variability in Specific Populations
The pharmacokinetic profile of this compound can be influenced by certain patient-specific factors, including renal and hepatic function, as well as age.
Renal Impairment
The pharmacokinetics of this compound are not significantly affected by renal impairment. fda.govnih.govnih.gov Studies in patients with moderate (creatinine clearance 30 to 60 mL/min) to severe (creatinine clearance < 30 mL/min) renal impairment have shown that the serum elimination half-life of this compound and its active metabolites, M-III and M-IV, remains unchanged compared to subjects with normal renal function. fda.govdroracle.ai
Interestingly, one study observed that after single oral doses, the mean AUC values for this compound and its M-IV metabolite were actually decreased in patients with severe renal impairment compared to healthy subjects, by -23% and -44% respectively. nih.govnih.gov After repeated doses, the mean AUC values for this compound and its M-III metabolite were also lower in the severe renal impairment group compared to the healthy control group (-40% and -45% respectively). nih.govnih.gov No significant accumulation of this compound or its metabolites has been observed in patients with renal impairment. nih.govnih.gov
Table 2: Pharmacokinetic Parameters of this compound in Renal Impairment (Single Dose)
| Parameter | Normal Renal Function | Severe Renal Impairment | % Change |
|---|---|---|---|
| This compound AUC (µg.h/L) | 17,387 | 13,476 | -23% |
| M-III AUC (µg.h/L) | 15,071 | 13,394 | -11% |
| M-IV AUC (µg.h/L) | 49,856 | 27,991 | -44% |
Geriatric Patients
The pharmacokinetics of this compound are generally not considered to be significantly altered in geriatric patients. researchgate.netnih.gov While some studies have noted slightly higher AUC values and a slightly longer terminal half-life in healthy elderly subjects compared to younger individuals, these changes are not deemed clinically relevant. fda.gov Peak serum concentrations of this compound and total this compound are not significantly different between the two age groups. fda.gov One study comparing older (≥61 years) and younger adults with impaired glucose tolerance found that this compound was equally effective in both groups. nih.govresearchgate.netnih.gov
Advanced Pharmacokinetic Research Methodologies
High-Performance Liquid Chromatography (HPLC) for Concentration Determination
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative determination of this compound in biological matrices such as human plasma. nih.govasianpubs.orgnih.gov This methodology is crucial for pharmacokinetic studies, enabling precise measurement of drug concentrations over time. Various HPLC methods have been developed and validated for this purpose, often employing UV detection. nih.govasianpubs.orgnih.gov
Key components of these HPLC methods include the stationary phase (the column), the mobile phase (the solvent mixture), and the detector. For this compound analysis, reversed-phase columns, such as C8 or C18, are commonly utilized. asianpubs.orgijpsr.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) at a specific pH. asianpubs.orgijpsr.com The detector is often a UV spectrophotometer set at a wavelength where this compound exhibits maximum absorbance, commonly around 269 nm. nih.govasianpubs.orgnih.gov
Method validation is a critical aspect of developing a reliable HPLC assay. This process ensures the method is accurate, precise, specific, and linear over a range of concentrations. Linearity is established by demonstrating a direct proportionality between the detector response (peak area) and the concentration of this compound. asianpubs.orgijpsr.com For instance, one validated method showed linearity in the concentration range of 0.055 to 2.0 µg/mL in human plasma, with a high correlation coefficient (r² = 0.9986). asianpubs.org The retention time, which is the time it takes for this compound to travel through the column to the detector, is a key parameter for identifying the compound. Retention times can vary depending on the specific chromatographic conditions but are consistent within a validated method. asianpubs.orgijpsr.com
Table 3: Examples of Validated HPLC Methodologies for this compound Determination in Human Plasma
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Column | C18 | Nova-Pak C8 | Hypersil BDS C8 |
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate (41:59), pH 4.10 | Acetonitrile: 140mM K2HPO4 (40:60), pH 4.45 | 0.01M Potassium phosphate buffer: Acetonitrile (40:60) |
| Detector Wavelength | Not Specified | 269 nm | 225 nm |
| Linearity Range | 0.055 - 2.0 µg/mL | 25 - 1500 ng/mL | 0.079 - 0.318 mg/mL |
| Retention Time | 7.91 min | ~7 min | 4.72 ± 0.2 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolomic and Lipidomic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for profiling drug metabolism and has been instrumental in studying this compound. nih.govresearchgate.net This high-resolution method offers the sensitivity required to detect and quantify this compound and its metabolites, even at trace levels. nih.govrsc.org The technique involves separating compounds using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) followed by detection with a tandem mass spectrometer. researchgate.netnih.govnih.gov The mass spectrometer, often a triple quadrupole, operates in multiple reaction monitoring (MRM) mode under positive electrospray ionization (ESI) to achieve high selectivity and sensitivity. nih.govacs.orgresearchgate.net
In metabolomic studies, LC-MS/MS is employed to identify and quantify the metabolites of this compound in biological matrices like plasma and liver tissue. nih.govnih.gov For instance, a common method involves extracting this compound and its primary active metabolites, the keto-derivative (M-III) and the hydroxy-derivative (M-IV), from human plasma. researchgate.netnih.gov The specific ion transitions monitored are often m/z 357→134 for this compound, m/z 371→148 for M-III, and m/z 373→150 for M-IV. researchgate.netnih.gov Researchers have developed metabolomics-based data analysis approaches using high-resolution LC/MS to effectively mine data and identify novel drug metabolites from complex biological samples. nih.gov
For lipidomic profiling, which investigates the effects of this compound on lipid metabolism, comprehensive analyses are performed on tissues like the liver. nih.govunisi.it Methodologies may combine gas chromatography-time of flight mass spectrometry (GC-TOF-MS) with ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) to analyze hepatic metabolites. nih.gov In one study investigating this compound's effect on hepatic steatosis in a rat model, liver samples were extracted and analyzed to create a detailed lipid profile. nih.gov This approach helps elucidate the mechanisms by which this compound modulates lipid synthesis and composition, contributing to its therapeutic effects on conditions like non-alcoholic fatty liver disease (NAFLD). nih.govunisi.it
In vivo Animal Models for Pharmacokinetic Evaluation
In vivo animal models are crucial for evaluating the pharmacokinetic profile of this compound. rsc.orgtandfonline.com Rats, rabbits, and sheep are commonly used species in these studies to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). researchgate.netacs.orgtandfonline.com These studies provide essential data on the absorption, distribution, metabolism, and excretion of the compound. rsc.org
In rats, the pharmacokinetics of this compound have been extensively studied. Following oral administration, significant differences in pharmacokinetic parameters have been observed between this compound's enantiomers, suggesting enantioselectivity. nih.gov One study in Wistar rats established a sensitive LC-MS/MS method to measure this compound concentrations in plasma and various tissues, revealing its distribution throughout the body. rsc.orgrsc.org The highest concentration was found in plasma, while the lowest was detected in the brain and bone. rsc.org Co-administration with other drugs, such as omarigliptin (B609743) or verapamil, has been shown to have minimal to moderate effects on this compound's pharmacokinetic parameters in rats. nih.govresearchgate.net
| Parameter | Value (this compound 2.6 mg/kg) | Value (this compound + Omarigliptin) |
| Cmax (ng/mL) | 1007.86 ± 315.65 | 1101.43 ± 359.13 |
| Tmax (h) | 3.67 ± 1.63 | 4.33 ± 1.51 |
| AUC (0-48h) (ng·h/mL) | 8456.91 ± 2235.15 | 9324.93 ± 2960.52 |
| t1/2 (h) | 5.59 ± 1.15 | 5.89 ± 0.99 |
Data sourced from a pharmacokinetic study in rats. nih.gov
Studies in other animal models provide comparative insights. In male Naeini sheep administered a 10 mg/kg oral dose of this compound, the Cmax was found to be 10.29 ± 1.3 µg/mL, with a Tmax of 6.49 ± 0.3 hours. tandfonline.comtandfonline.com This Cmax value is comparable to that reported in male rats. tandfonline.comtandfonline.com In rabbits, the oral bioavailability of this compound was significantly enhanced when delivered via a liquisolid tablet formulation, resulting in a 4.18-fold increase in Cmax and a 3.06-fold increase in AUC compared to the pure drug. acs.org
| Animal Model | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) |
| Rat (Wistar) | - | 495.03 ng/mL (plasma) | 1.01 ± 0.05 (plasma) | 1069.38 ± 77.50 (plasma, 0-inf) |
| Rat (Wistar) | 30 mg/kg (oral) | 54.54 ± 2.11 µg/mL (R-enantiomer) | 4.00 ± 0.01 | 703.22 ± 13.56 (AUClast) |
| Rat (Wistar) | 30 mg/kg (oral) | 48.33 ± 1.87 µg/mL (S-enantiomer) | 4.00 ± 0.01 | 632.48 ± 12.11 (AUClast) |
| Sheep (Naeini) | 10 mg/kg (oral) | 10.29 ± 1.3 µg/mL | 6.49 ± 0.3 | - |
This table presents a compilation of pharmacokinetic data from various studies. tandfonline.comnih.govrsc.org
These animal studies are fundamental for understanding how this compound behaves in a biological system, providing a basis for its clinical applications and for the development of new drug delivery systems. rsc.orgacs.org
Pharmacodynamic Research and Clinical Efficacy
Glucose Homeostasis Regulation
Pioglitazone improves glycemic control by enhancing insulin (B600854) sensitivity in muscle, adipose tissue, and the liver, which results in increased glucose uptake and utilization. diabetesonthenet.com It also suppresses glucose production in the liver. drugbank.comdiabetesonthenet.com These actions lead to a reduction in both fasting and post-meal blood glucose levels. diabetesonthenet.com
Clinical studies have consistently demonstrated the efficacy of this compound in improving long-term glycemic control. As monotherapy, this compound has been shown to significantly reduce HbA1c levels. In a 26-week, double-blind, placebo-controlled trial, patients treated with 15 mg, 30 mg, or 45 mg of this compound showed significant mean decreases in HbA1c, with a difference from placebo ranging from -1.0% to -1.6%. nih.gov Similarly, another study found that 30 mg of this compound monotherapy reduced HbA1c by 1.37 percentage points compared to placebo. nih.gov
This compound also effectively lowers fasting plasma glucose (FPG). Reductions in FPG can be observed within the first few weeks of treatment, with maximum effects typically seen after 10 to 14 weeks. nih.gov In one study, the reduction in FPG compared to placebo ranged from 39.1 mg/dL to 65.3 mg/dL. nih.gov Another trial reported a significant FPG reduction of 57.5 mg/dL with this compound compared to placebo. nih.gov When used as an add-on therapy for patients inadequately controlled with dapagliflozin (B1669812) and metformin (B114582), 15 mg of this compound for 24 weeks resulted in a placebo-adjusted mean FPG reduction of -13.57 mg/dL. e-dmj.org
| Parameter | Dosage | Duration | Mean Change vs. Placebo | Source |
|---|---|---|---|---|
| HbA1c | 15-45 mg | 26 Weeks | -1.0% to -1.6% | nih.gov |
| HbA1c | 30 mg | 23 Weeks | -1.37% | nih.gov |
| Fasting Plasma Glucose | 15-45 mg | 26 Weeks | -39.1 to -65.3 mg/dL | nih.gov |
| Fasting Plasma Glucose | 30 mg | 23 Weeks | -57.5 mg/dL | nih.gov |
A primary mechanism of this compound is the enhancement of insulin sensitivity. drugbank.com This effect is reflected in improvements in various insulin sensitivity indices. The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) is a commonly used measure, and studies show that this compound significantly improves it. In a study of patients with insulin resistance and cerebrovascular disease, one year of this compound treatment led to a 24% decline in mean HOMA-IR (from 5.4 to 4.1), whereas the placebo group saw a 7% increase. nih.govnih.gov
Another comparative study in prediabetic patients found that after six months, the mean HOMA-IR decreased from 3.30 to 1.91 in the this compound group, a greater reduction than that observed with metformin. saudijournals.comcmegeriatricmed.co.uk Research has also demonstrated that this compound improves the insulin secretion/insulin resistance index, a measure of beta-cell function relative to insulin sensitivity. nih.govoup.com
Lipid Profile Modulation
This compound has notable effects on the lipid profile, which are often beneficial in the context of diabetic dyslipidemia. nih.gov This condition is typically characterized by elevated triglycerides, low levels of high-density lipoprotein (HDL) cholesterol, and a prevalence of small, dense low-density lipoprotein (LDL) particles. nih.gov
Clinical trials have shown that this compound therapy leads to a significant reduction in serum triglycerides and an increase in HDL cholesterol. nih.govnih.govdiabetesjournals.org One retrospective analysis of patients treated with 45 mg/day of this compound found a mean triglyceride decrease of 9.9% and a mean HDL cholesterol increase of 15.6%. nih.gov A prospective, randomized trial comparing this compound with rosiglitazone (B1679542) found that this compound reduced triglyceride levels by an average of 51.9 mg/dl, while rosiglitazone increased them. diabetesjournals.org In the same study, the increase in HDL cholesterol was significantly greater with this compound (5.2 mg/dL) compared to rosiglitazone (2.4 mg/dL). diabetesjournals.org
The effect of this compound on LDL cholesterol is more complex. While some studies report a small, non-significant increase in total LDL cholesterol levels, others have noted a beneficial shift in LDL particle size. diabetesjournals.orgnih.gov this compound has been shown to reduce the concentration of small, dense, and more atherogenic LDL particles and increase the size of LDL particles. diabetesjournals.orgdiabetesjournals.org
| Lipid Parameter | Study Details | Result | Source |
|---|---|---|---|
| Triglycerides | vs. Rosiglitazone, 24 weeks | -51.9 mg/dL | diabetesjournals.org |
| Triglycerides | Retrospective, 2-4 months | -9.9% | nih.gov |
| HDL Cholesterol | vs. Rosiglitazone, 24 weeks | +5.2 mg/dL | diabetesjournals.org |
| HDL Cholesterol | Retrospective, 2-4 months | +15.6% | nih.gov |
| LDL Cholesterol | vs. Rosiglitazone, 24 weeks | +12.3 mg/dL (less than Rosiglitazone) | diabetesjournals.org |
| Small, Dense LDL Particles | vs. Placebo, 16 weeks (nondiabetic) | -22% | diabetesjournals.org |
Broader Metabolic Effects
Beyond glucose and lipid regulation, this compound influences other metabolic factors, including adipokine levels and body composition.
The effect of this compound on omentin, another adipokine, has also been investigated. A randomized clinical trial comparing metformin and this compound in newly diagnosed diabetes patients found that after three months, this compound reduced omentin concentrations in women, but not in men. nih.gov The study concluded that both medications were equally effective in altering serum omentin levels. nih.gov
A characteristic effect of this compound treatment is an increase in body weight, which is primarily due to an increase in fat mass and, in some cases, fluid retention. nih.govfrontiersin.org However, this weight gain is accompanied by a beneficial redistribution of adipose tissue. frontiersin.orgdiabetesjournals.org
This compound promotes a shift of fat from visceral depots (fat surrounding internal organs) to subcutaneous depots (fat under the skin). frontiersin.orgnih.gov A reduction in visceral fat is associated with improved metabolic health. Studies using CT scans have confirmed that this compound treatment can decrease the ratio of visceral to subcutaneous adipose tissue. plos.orgnih.gov For example, one study in non-diabetic dialysis patients found that four months of this compound treatment decreased the visceral-to-subcutaneous adipose tissue ratio by 16% without changing total body weight. plos.orgnih.gov
Systemic Metabolic States Evaluation (e.g., Indirect Calorimetry)
Conversely, a randomized, double-blind, placebo-controlled trial in human subjects with type 2 diabetes found no measurable effect of this compound on resting metabolic rate or the thermogenic response to a meal after 24 weeks of treatment. nih.gov This study also noted that subjective measures of hunger and satiety were unchanged by the treatment. nih.gov The discrepancy between preclinical and clinical findings may highlight differences in acute versus chronic administration, species-specific metabolic responses, or the complexities of metabolic regulation in the context of type 2 diabetes.
Table 1: Research Findings from Indirect Calorimetry Studies on this compound
| Study Type | Subjects | Key Findings on Energy Metabolism | Impact on Respiratory Exchange Ratio (RER) | Reference |
|---|---|---|---|---|
| Preclinical Study | Wistar and Zucker diabetic fatty (ZDF) rats | Acutely reduced energy expenditure. Showed significant decreases in O₂ consumption and CO₂ production. | No alteration in RER. | nih.gov |
| Preclinical Drug Trial | Mice | Associated with a significant overall decrease in metabolic rate (lower O₂ consumption and CO₂ production). | No changes in substrate utilization. | researchgate.netresearchgate.net |
| Randomized Controlled Trial | Humans with Type 2 Diabetes | No measurable effect on resting metabolic rate or the thermogenic response to a meal after 24 weeks. | Not reported to be altered. | nih.gov |
Pharmacodynamic Interactions
The pharmacodynamic profile of this compound is significantly influenced by its co-administration with other therapeutic agents, as well as certain foods and herbal products. These interactions can lead to synergistic or additive effects that enhance glycemic control or alter other metabolic parameters.
Synergistic Effects with Other Anti-Diabetic Agents
The combination of this compound with other classes of anti-diabetic drugs is a common strategy that leverages complementary mechanisms of action to achieve greater therapeutic efficacy.
Metformin : The combination of this compound and metformin is well-established. nih.govnih.govresearchgate.net this compound primarily acts as an insulin sensitizer (B1316253), while metformin's main effects include reducing hepatic glucose production and decreasing intestinal absorption of glucose. mayoclinic.org Their synergistic action provides a more comprehensive approach to treating insulin resistance. nih.gov Clinical studies have shown that the combination of this compound with metformin leads to statistically significant improvements in HbA1c and fasting plasma glucose (FPG) levels compared to metformin alone. nih.govresearchgate.net This combination has also been shown to have beneficial effects on lipid profiles, including significant decreases in triglycerides and increases in high-density lipoprotein (HDL) cholesterol. nih.gov
Sulfonylureas : Sulfonylureas work by stimulating insulin secretion from pancreatic β-cells. nih.gov When combined with this compound, which improves insulin sensitivity, the two agents address different core defects of type 2 diabetes. droracle.ai The addition of this compound to sulfonylurea therapy results in significant and sustained reductions in HbA1c and FPG levels in patients whose condition is inadequately controlled by a sulfonylurea alone. nih.govnih.gov This combination also favorably impacts lipid profiles by decreasing triglyceride levels and increasing HDL-cholesterol. nih.gov
GLP-1 Receptor Agonists : Glucagon-like peptide-1 (GLP-1) receptor agonists enhance glucose-dependent insulin secretion, suppress glucagon (B607659) secretion, and slow gastric emptying. diabetesjournals.orgmedscape.com The combination of a GLP-1 receptor agonist, such as liraglutide, with this compound has been shown to exert potent synergistic glucose-lowering effects. nih.gov Studies have demonstrated that this combination leads to an additive effect on plasma glucose levels, with further reductions in glucagon and free fatty acids. diabetesjournals.orgmedscape.com This dual approach addresses both insulin sensitivity and insulin secretion, providing a robust therapeutic strategy. nih.gov
Table 2: Synergistic Effects of this compound with Other Anti-Diabetic Agents
| Combination Agent Class | Complementary Mechanism | Observed Synergistic/Additive Effects | Reference |
|---|---|---|---|
| Metformin | Reduces hepatic glucose output and intestinal glucose absorption. | Significant improvements in HbA1c and FPG; beneficial lipid changes (decreased triglycerides, increased HDL). | nih.govnih.gov |
| Sulfonylureas | Stimulates insulin secretion from pancreatic β-cells. | Significant and sustained reductions in HbA1c and FPG; improved lipid profiles. | nih.govnih.gov |
| SGLT2 Inhibitors | Increases urinary glucose excretion. | Additive glucose-lowering effects; mitigation of this compound-associated weight gain; potential cardiovascular benefits. | frontiersin.orgresearchgate.netresearchgate.net |
| GLP-1 Receptor Agonists | Enhances glucose-dependent insulin secretion and suppresses glucagon. | Potent synergistic glucose-lowering; additive reduction in plasma glucose, glucagon, and free fatty acids. | diabetesjournals.orgmedscape.comnih.gov |
Herb-Drug and Food-Drug Interactions Affecting Pharmacodynamics
The pharmacodynamic activity of this compound can be altered by concurrent use of certain herbal products and foods. These interactions primarily manifest as an increased risk of hypoglycemia due to additive glucose-lowering effects.
A number of herbs have been reported to possess anti-diabetic properties and may enhance the hypoglycemic effect of this compound. medindia.net These include:
Bitter Gourd (Momordica charantia) : May increase the risk of hypoglycemia when taken with this compound. medindia.netmedscape.com
Fenugreek (Trigonella foenum-graecum) : Its intake with anti-diabetic agents may result in an increased risk of hypoglycemia. medindia.net
Guar Gum : This soluble fiber can lower blood sugar and may lead to an increased risk of hypoglycemia when combined with this compound. medindia.net
Ginseng (Panax ginseng) : Concurrent use with this compound may result in an increased risk of hypoglycemia. medindia.net
Allicin (B1665233) : A compound found in garlic, allicin can inhibit CYP enzymes responsible for this compound metabolism. ijpsr.com This can increase the bioavailability of this compound, leading to a more pronounced decrease in blood glucose levels in diabetic rats. ijpsr.com
Astragalus : The effect of astragalus on this compound pharmacokinetics appears to be disease-dependent. In healthy subjects, it reduced the maximum concentration (Cmax) of this compound, whereas in individuals with type 2 diabetes, it had the opposite effect, potentially altering its pharmacodynamic response. nih.gov
Table 3: Summary of Herb-Drug and Food-Drug Interactions with this compound
| Interacting Substance | Potential Pharmacodynamic Effect | Reference |
|---|---|---|
| Bitter Gourd | Additive hypoglycemic effect. | medindia.netmedscape.com |
| Fenugreek | Additive hypoglycemic effect. | medindia.net |
| Guar Gum | Additive hypoglycemic effect. | medindia.net |
| Ginseng | Additive hypoglycemic effect. | medindia.net |
| Allicin (from Garlic) | May increase this compound bioavailability, enhancing its glucose-lowering effect. | ijpsr.com |
| Astragalus | Variable effects on this compound concentration, potentially altering its efficacy. | nih.gov |
| Alcohol | May cause hypoglycemia or hyperglycemia, affecting blood glucose control. | drugs.com |
Therapeutic Applications Beyond Type 2 Diabetes: Research Perspectives
Cardiovascular Disease Research
The potential cardiovascular benefits of pioglitazone have been a significant area of clinical investigation, focusing on its impact on macrovascular complications, endothelial health, the progression of atherosclerosis, and cardiac remodeling.
Macrovascular Outcomes (Myocardial Infarction, Stroke)
Large-scale clinical trials have been conducted to determine the effect of this compound on major cardiovascular events such as myocardial infarction (MI) and stroke.
The PROspective this compound Clinical Trial In macroVascular Events (PROactive) was a landmark study that investigated the effects of this compound on macrovascular outcomes in high-risk patients with type 2 diabetes. nih.govtandfonline.com While the primary composite endpoint (including all-cause mortality, non-fatal MI, stroke, and other major cardiovascular events) did not reach statistical significance, a key secondary endpoint showed a notable risk reduction. gpnotebook.comacc.orgnih.gov Specifically, the composite of all-cause mortality, non-fatal MI, and stroke was significantly reduced in the this compound group compared to the placebo group. gpnotebook.comacc.org
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| All-Cause Mortality, Non-fatal MI, Stroke | 11.6% | 13.6% | 0.84 (0.72-0.98) | 0.027 |
Another pivotal study, the Insulin (B600854) Resistance Intervention after Stroke (IRIS) trial , evaluated this compound in non-diabetic patients with insulin resistance who had a recent ischemic stroke or transient ischemic attack (TIA). ahajournals.orgacc.orggpnotebook.com The trial demonstrated that this compound significantly reduced the risk of the primary composite outcome of fatal or non-fatal stroke or MI. acc.orggpnotebook.com A planned secondary analysis of the IRIS trial further confirmed that this compound was effective in the secondary prevention of ischemic stroke. ahajournals.orgcornell.edu
| Outcome | This compound Group (5-year risk) | Placebo Group (5-year risk) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Fatal or Non-fatal Stroke or MI (Primary) | 9.0% | 11.8% | 0.76 (0.62-0.93) | 0.007 |
| Ischemic Stroke (Secondary) | - | - | 0.72 (0.57-0.91) | 0.005 |
Endothelial Function Modulation
The vascular endothelium plays a critical role in maintaining cardiovascular health, and its dysfunction is an early event in the development of atherosclerosis. nih.gov Research has shown that this compound can improve endothelial function, a benefit that may contribute to its cardiovascular effects. nih.govdiabetesjournals.org This improvement is thought to be mediated through several mechanisms, including the enhancement of nitric oxide (NO) bioavailability, which is crucial for vasodilation and vascular health. nih.govnih.gov
Studies have demonstrated that this compound treatment improves flow-mediated dilation (FMD) of the brachial artery, a key indicator of endothelial function. nih.govnih.gov This beneficial effect has been observed in patients with type 2 diabetes, impaired glucose tolerance, and even in non-diabetic individuals with essential hypertension. nih.govoup.com Importantly, some research suggests that the improvement in endothelial function may occur independently of the drug's effects on glycemic control or insulin sensitivity, pointing to direct vascular actions. diabetesjournals.orgnih.gov this compound has also been shown to positively influence endothelial progenitor cells (EPCs), which are involved in endothelial repair and neoangiogenesis. nih.gov
Anti-atherosclerotic Effects
This compound has demonstrated direct anti-atherosclerotic effects, potentially by slowing the progression of atherosclerotic plaques. nih.govnih.govnih.gov A key surrogate marker for atherosclerosis is the carotid intima-media thickness (CIMT), and several studies have shown that this compound can reduce or slow the progression of CIMT. ahajournals.orgnih.govahajournals.orgnih.gov
In a randomized controlled study, this compound treatment resulted in a significant regression of carotid IMT after 24 weeks compared to glimepiride, despite similar improvements in glycemic control. ahajournals.org The reduction in IMT was correlated with improvements in insulin resistance. nih.govahajournals.org Longer-term studies, such as the Carotid Intima Media Thickness in Atherosclerosis Using this compound (CHICAGO) trial, also found that this compound slowed the progression of CIMT over an 18-month period compared to glimepiride. nih.govjacc.orgahajournals.org
Beyond the carotid arteries, the This compound Effect on Regression of Intravascular Sonographic Coronary Obstruction Prospective Evaluation (PERISCOPE) study used intravascular ultrasonography to assess coronary artery atheroma volume. nih.govjacc.orgahajournals.org The results showed that this compound significantly slowed the progression of coronary atherosclerosis compared to glimepiride. nih.govjacc.org Furthermore, studies using advanced imaging techniques like FDG PET/CT have suggested that this compound can reduce inflammation within atherosclerotic plaques, an effect that may contribute to plaque stabilization. jacc.orgahajournals.org
| Study | Comparison | Primary Endpoint | Key Finding |
|---|---|---|---|
| Randomized Controlled Study (Langenfeld et al.) | This compound vs. Glimepiride | Change in Carotid IMT | Significant IMT regression with this compound at 24 weeks. ahajournals.org |
| CHICAGO Trial | This compound vs. Glimepiride | Change in Carotid IMT | This compound slowed CIMT progression over 72 weeks. nih.gov |
| PERISCOPE Trial | This compound vs. Glimepiride | Change in Coronary Atheroma Volume | This compound slowed progression of coronary atherosclerosis. nih.govjacc.org |
| FDG PET/CT Study | This compound vs. Glimepiride | Change in Plaque Inflammation (TBR) | This compound significantly reduced target-to-background ratio (TBR). jacc.orgahajournals.org |
Hypertrophic Cardiomyopathy
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload but can progress to heart failure. nih.gov Preclinical research suggests that this compound may have a protective role against the development of cardiac hypertrophy. nih.gov
In animal models of pressure overload-induced cardiac hypertrophy, this compound has been shown to attenuate the condition. nih.gov The proposed mechanisms for this cardioprotective effect involve the inhibition of key signaling pathways implicated in hypertrophic growth, such as the AKT/GSK3β and MAPK pathways. nih.gov In vitro studies using cultured neonatal rat cardiomyocytes have also demonstrated that this compound can inhibit hypertrophy induced by stimuli like high glucose and insulin or angiotensin II. nih.govingentaconnect.com Some research indicates these effects may be mediated through the regulation of the VEGFR-2 signaling pathway. nih.govabccardiol.org
Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic dysfunction-associated steatotic liver disease (MASLD), is the most common chronic liver disease globally and is strongly associated with metabolic syndrome and obesity. bmj.comwikipedia.org MASLD encompasses a spectrum from simple fat accumulation (steatosis) to more severe inflammation and fibrosis (metabolic dysfunction-associated steatohepatitis or MASH). wikipedia.org
Reduction of Hepatic Steatosis
This compound has been extensively studied as a treatment for NAFLD/MASLD, with a particular focus on its ability to reduce liver fat content (hepatic steatosis). droracle.ainih.gov Multiple clinical trials and meta-analyses have provided evidence supporting its efficacy in improving liver histology in patients with this condition. droracle.ainih.govfrontiersin.org
The therapeutic effect of this compound in the liver is linked to its primary mechanism of improving insulin sensitivity in adipose tissue, muscle, and the liver itself. droracle.ai This leads to decreased hepatic fat accumulation. droracle.ai A randomized controlled study in non-diabetic patients with MASLD showed that after 24 weeks of treatment, the this compound group had significant reductions in the proportion of severe steatosis (from 62% to 12%) and a decrease in Controlled Attenuation Parameter (CAP) scores, a measure of liver fat. doaj.orgresearchgate.net
A meta-analysis of randomized controlled trials concluded that while this compound did not have a significant effect on liver fibrosis, it markedly improved steatosis, lobular inflammation, and hepatocyte ballooning. frontiersin.org The PIVENS trial, a key study in this area, found that resolution of steatohepatitis was achieved in a significantly higher percentage of patients receiving this compound compared to placebo. droracle.ai These benefits on liver histology and function support the potential use of this compound in managing patients with MASLD. doaj.orgresearchgate.net
| Parameter | Baseline (this compound Group) | 24 Weeks (this compound Group) | Significance |
|---|---|---|---|
| Severe Steatosis (Grade S3) | 62% of patients | 12% of patients | Significant Reduction |
| Controlled Attenuation Parameter (dB/m) | 300.5 ± 39.76 | 251.7 ± 35.22 | Significant Decrease |
| Total Cholesterol (mg/dl) | 220.3 ± 74.34 | 180.5 ± 47.71 | Significant Decline |
Prevention of Liver Fibrosis and Carcinogenesis
This compound has demonstrated significant potential in preclinical studies for the prevention of liver fibrosis and the subsequent development of hepatocellular carcinoma (HCC). nih.govfagofar.org Research in rodent models of cirrhosis has shown that this compound can effectively reduce the progression of fibrosis and the incidence of HCC. nih.govclinicaltrials.gov In a diethylnitrosamine (DEN)-induced rat model, which mimics the progression from fibrosis to cirrhosis and HCC in humans, treatment with this compound resulted in a significant reduction in collagen deposition. nih.gov Specifically, the collagen proportional area was markedly lower in this compound-treated rats compared to the vehicle group (3.2±1.8% vs. 9.2±2%). nih.gov This anti-fibrotic effect was further supported by reductions in the gene expression of key fibrotic markers such as collagen-I, α-smooth muscle actin, and transforming growth factor beta. nih.gov
Beyond its impact on fibrosis, this compound has been shown to be an effective agent for chemoprevention in rodents. nih.gov In two distinct rodent models of cirrhosis, this compound treatment led to a significant decrease in the number of gross tumor nodules. nih.govfagofar.org In the rat DEN model, a 56% reduction in surface nodules was observed with this compound treatment compared to the control group. nih.govdrugbank.com Similarly, in a mouse model combining DEN with a choline-deficient, L-amino acid defined, high-fat diet, this compound also significantly reduced the number of tumor nodules. nih.govfagofar.org
The mechanisms underlying these hepatoprotective effects involve the modulation of key signaling pathways. This compound has been found to reduce the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. nih.govdrugbank.com Concurrently, it upregulates the hepato-protective AMP-activated protein kinase (AMPK) pathway, partly by increasing the production of circulating adiponectin. nih.govclinicaltrials.govdrugbank.com Adiponectin is known to have anti-carcinogenic properties, and its normalization by this compound is a key aspect of its chemopreventive action. clinicaltrials.govdrugbank.com
Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Development in Rodent Models
Model Parameter Control Group This compound Group Percentage Reduction Reference Rat DEN Model Gross Tumor Nodules 16.6 ± 2.6 7.4 ± 1.6 55% [4, 8] Mouse DEN+CDAHFD Model Gross Tumor Nodules 13.2 ± 1.25 5.86 ± 1.82 56% [4, 10] Rat DEN Model Collagen Proportional Area (%) 9.2 ± 2% 3.2 ± 1.8% 65%
Neurodegenerative Disorders Research
This compound has been investigated for its potential therapeutic role in Alzheimer's disease, primarily due to its anti-inflammatory properties. researchgate.netneurology.org Neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's. curefa.org this compound, as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, can modulate inflammatory responses in the brain. researchgate.netnih.gov It has been shown to block the synthesis of pro-inflammatory molecules such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNFα), and interleukin-6 (IL-6). mdpi.com By activating PPARγ, this compound can hinder the emergence of pathological protein aggregation, a hallmark of Alzheimer's disease. curefa.org Preclinical studies, particularly in amyloid-beta (Aβ) mouse models, have suggested that this compound could be a promising treatment to ameliorate both the pathology and cognitive deficits associated with the disease. curefa.org
The neuroprotective effects of this compound are also linked to its ability to modulate the function of microglia, the resident immune cells of the central nervous system. nih.gov In the context of Alzheimer's disease, microglia can become activated in response to amyloid-beta plaques, contributing to neuroinflammation. frdaguidelines.org this compound has been shown to promote the phagocytosis of Aβ plaques by microglia. curefa.orgnih.gov It appears to induce a shift in the microglial phenotype from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This shift is characterized by the reduced production of pro-inflammatory cytokines and an increased release of anti-inflammatory molecules like interleukin-4 (IL-4) and interleukin-10 (IL-10). mdpi.com By promoting the clearance of pathological protein aggregates and suppressing the neuroinflammatory environment, this compound may help to mitigate the progression of neurodegeneration. curefa.org
Research into the use of this compound for Friedreich's Ataxia (FA), a rare inherited disease that causes progressive nervous system damage, has been discontinued. The rationale for investigating this compound in FA was based on its function as a PPARγ agonist, which can induce the expression of enzymes involved in mitochondrial metabolism. Since FA is characterized by mitochondrial dysfunction due to reduced levels of the protein frataxin, it was hypothesized that this compound could be therapeutic by improving mitochondrial function and potentially increasing frataxin levels. nih.gov
A proof-of-concept, randomized, double-blind Phase II/III clinical trial was initiated in 2008 to explore the effects of this compound on neurological function in FA patients. clinicaltrials.gov The trial was completed in 2013; however, the results have not been published. researchgate.net The program has since been removed from the active drug development pipeline for FA, with the Friedreich's Ataxia Research Alliance noting that future studies are unlikely due to known side effects of the drug.
Oncology Research: Potential Chemoprevention and Therapy
This compound has been the subject of extensive preclinical research for its potential as both a chemopreventive and therapeutic agent in oncology. As a PPARγ ligand, this compound is known to inhibit cancer cell proliferation and metastasis through mechanisms such as inducing terminal differentiation and reducing the expression of inflammatory mediators.
In vitro experiments have demonstrated the anti-proliferative effects of this compound across various cancer cell lines. For instance, it has been shown to inhibit the proliferation of five different pancreatic cancer cell lines. In non-small cell lung cancer (NSCLC) cells, this compound has been observed to reduce proliferation and invasiveness by downregulating pathways significant to these processes. Studies on prostate carcinoma cell lines using a three-dimensional multicellular tumor spheroid culture system also confirmed the inhibitory effect of this compound on tumor cell proliferation.
The mechanisms behind these anti-cancer effects are multifaceted. This compound has been found to modulate tumor cell metabolism, leading to growth inhibition. In hepatocellular carcinoma, it reduces the expression of the Receptor for Advanced Glycation End products (RAGE), which is associated with proliferation, invasion, and metastatic potential. In pancreatic cancer, xenograft studies have revealed both antiproliferative and antimetastatic properties, with limitations observed in both tumor size and lymph node metastasis. The inhibition of metastasis is thought to occur through the suppression of angiogenesis-associated proteins.
Table 2: Investigated Anti-Cancer Mechanisms of this compound in Preclinical Studies
Cancer Type Observed Effect Proposed Mechanism Reference Pancreatic Cancer Inhibition of proliferation and metastasis Induction of differentiation, inhibition of angiogenesis-associated protein expression [2, 13] Non-Small Cell Lung Cancer (NSCLC) Reduced proliferation and invasiveness Downregulation of pathways involved in proliferation, apoptosis, and angiogenesis [1, 24] Hepatocellular Carcinoma Reduced proliferation, invasion, and metastatic potential Decreased expression of RAGE, HMGB1, NF-κβ, and p38MAPK [1, 24] Prostate Carcinoma Inhibition of tumor cell proliferation Modulation of tumor cell metabolism clinicaltrials.gov Renal Cell Carcinoma Induction of apoptosis Mitochondrial-mediated pathway with release of cytochrome c [1, 24]
Induction of Apoptosis and Terminal Differentiation in Cancer Cells
This compound, a member of the thiazolidinedione class of drugs, has demonstrated the ability to induce programmed cell death, or apoptosis, and promote terminal differentiation in various cancer cell lines. mdpi.com These actions are significant as they represent a potential mechanism for inhibiting cancer cell proliferation and metastasis. mdpi.com The process of terminal differentiation causes cancer cells to mature and cease dividing, while apoptosis leads to their self-destruction. nih.gov Research indicates that these effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating cellular differentiation, proliferation, and apoptosis. mdpi.comnih.gov Studies have shown that PPARγ ligands can inhibit the proliferation of cancer cells and their ability to metastasize by encouraging terminal differentiation and reducing the expression of inflammatory mediators. mdpi.com
Specific Cancer Types Under Investigation
The potential of this compound as an anti-cancer agent has been explored in a variety of malignancies.
Bladder Cancer (Controversial findings)
Conversely, other studies, including some randomized controlled trials, have not found a statistically significant association. nih.govdiabetesjournals.org An interim report of a longitudinal cohort study found no association with short-term use, but a weak association with an increased risk after more than two years of therapy. diabetesjournals.org The findings suggest a possible dose- and time-dependent effect, warranting careful monitoring for individuals with long-term and high-dose exposure. nih.gov
Epidemiological Studies on this compound and Bladder Cancer Risk
| Study/Analysis | Comparison Group | Metric | Result | 95% Confidence Interval |
|---|---|---|---|---|
| Population-Based Cohort Study | Other Antidiabetic Drugs | Hazard Ratio (HR) | 1.63 | 1.22 to 2.19 |
| Meta-Analysis of RCTs | Placebo | Odds Ratio (OR) | 1.84 | 0.99 to 3.42 |
| Meta-Analysis of Observational Studies | Never-Users | Odds Ratio (OR) | 1.13 | 1.03 to 1.25 |
| Longitudinal Cohort Study (>24 months use) | Never-Users | Hazard Ratio (HR) | 1.4 | 1.03 to 2.0 |
Breast Cancer
In the context of breast cancer, research has explored this compound's potential to induce differentiation of cancer cells. One study demonstrated that this compound can induce the trans-differentiation of murine breast cancer cells into well-differentiated, fat-like cells known as adipocytes. researchgate.net This process was accompanied by the expression of specific adipocyte markers like Perilipin and CCAAT/enhancer-binding protein alpha (C/EBPα), indicating a shift towards a more mature and less proliferative state. researchgate.net Furthermore, in triple-negative breast cancer cells, this compound has been shown to enhance the cytotoxic effects of chemotherapy agents like cisplatin, leading to a decrease in cell viability and an increase in apoptosis. nih.gov
Effect of this compound on Breast Cancer Cell Differentiation
| Cell Line | Treatment | Observed Effect | Key Markers |
|---|---|---|---|
| Murine Breast Cancer Cells (MTΔECad) | This compound + BMP2 | Trans-differentiation into adipocytes | Increased expression of C/EBPα and Perilipin |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | This compound + Cisplatin | Enhanced cytotoxicity and apoptosis | Decreased Bcl-2, increased cleaved-PARP and -caspase-9 |
Hepatocellular Carcinoma
Preclinical studies have shown promising results for this compound in the context of hepatocellular carcinoma (HCC). In rodent models of cirrhosis, a major risk factor for HCC, this compound treatment has been shown to significantly reduce the development of liver tumors. nih.govnih.govasc-abstracts.orgaacrjournals.orgresearchgate.net Treatment with this compound led to a notable reduction in the number of gross tumor nodules. nih.govnih.govresearchgate.net This anti-tumor effect is thought to be mediated through the downregulation of the mitogenic MAPK pathway and the upregulation of the hepato-protective AMPK pathway. nih.govnih.govresearchgate.net
Effect of this compound on Hepatocellular Carcinoma in Rodent Models
| Rodent Model | Treatment Group | Control Group | Reduction in Gross Tumor Nodules | Reference |
|---|---|---|---|---|
| Rat DEN Model | 7.4 ± 1.6 nodules | 16.6 ± 2.6 nodules | ~55% | nih.gov |
| Mouse DEN+CDAHFD Model | 5.86 ± 1.82 nodules | 13.2 ± 1.25 nodules | ~56% | nih.gov |
Renal Cell Carcinoma
In the realm of renal cell carcinoma (RCC), this compound has been shown to inhibit the proliferation and viability of cancer cells. spandidos-publications.comnih.gov Studies on the human clear cell renal cell carcinoma cell line, Caki cells, have demonstrated that this compound induces apoptotic cell death in a dose-dependent manner. nih.govspandidos-publications.com This induction of apoptosis is associated with the downregulation of anti-apoptotic proteins such as c-FLIP(L) and Bcl-2. nih.gov Furthermore, in the 769-P renal adenocarcinoma cell line, this compound was found to induce sub-G1 cell cycle arrest and promote apoptosis. spandidos-publications.comnih.gov
Induction of Apoptosis by this compound in Renal Cell Carcinoma Cell Lines
| Cell Line | This compound Concentration | Effect on Apoptosis |
|---|---|---|
| Caki cells | 20 µM | Dose-dependent increase in apoptotic cells |
| 40 µM | Dose-dependent increase in apoptotic cells | |
| 60 µM | Dose-dependent increase in apoptotic cells | |
| 80 µM | Dose-dependent increase in apoptotic cells | |
| 769-P cells | 10 µM | Increase in early (24-33%) and late (51-60%) phase apoptosis |
| 25 µM | Increase in early (24-33%) and late (51-60%) phase apoptosis | |
| 50 µM | Increase in early (24-33%) and late (51-60%) phase apoptosis |
Hematological Malignancies
This compound has also been investigated for its potential therapeutic effects in hematological malignancies. In acute myeloid leukemia (AML) cell models, such as U937 cells, this compound has been shown to reduce cell survival and proliferation. researchgate.net This anti-leukemic effect is associated with an accumulation of cells in the G1 and pre-G1 phases of the cell cycle and the induction of apoptosis. researchgate.net Studies on various leukemia cell lines, including HL60, K562, and Jurkat cells, have also demonstrated that this compound inhibits proliferation in a dose-dependent manner. nih.gov This growth inhibition in HL60 cells was linked to cell cycle arrest at the G1 phase. nih.gov
Effects of this compound on Hematological Malignancy Cell Lines
| Cell Line | Effect | Mechanism |
|---|---|---|
| U937 (AML model) | Reduced cell survival and proliferation, induced apoptosis | Accumulation of cells in G1 and pre-G1 phases |
| HL60 (Leukemia) | Inhibited proliferation | Cell cycle arrest at G1 phase |
| K562 (Leukemia) | Inhibited proliferation | Dose-dependent reduction in viable cell numbers |
| Jurkat (Leukemia) | Inhibited proliferation | Dose-dependent reduction in viable cell numbers |
Other Emerging Research Areas
Psoriasis
Psoriasis is a chronic inflammatory skin condition that shares pathogenic mechanisms with metabolic disorders like insulin resistance. nih.gov The active compound, this compound, a member of the thiazolidinedione (TZD) class of drugs, has been investigated for its potential therapeutic role in psoriasis due to its anti-inflammatory properties and its action on insulin sensitivity. gpnotebook.com
The primary mechanism of action for thiazolidinediones involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). escholarship.org PPAR-γ receptors are found on epidermal keratinocytes, the primary cells in the outer layer of the skin. nih.gov Activation of these receptors has been shown to inhibit the proliferation of psoriatic human keratinocytes in laboratory settings. nih.gov Furthermore, by binding to PPAR-γ, this compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and decrease the infiltration of inflammatory cells, which are key factors in the pathology of psoriasis. nih.govescholarship.org The potential benefits of this compound in treating psoriasis are thought to stem from these pro-differentiating and anti-proliferative effects on keratinocytes. nih.gov
Several clinical studies and meta-analyses have evaluated the efficacy of this compound in patients with plaque psoriasis. A meta-analysis of six randomized controlled trials involving 270 participants showed that this compound was associated with a significant reduction in the Psoriasis Area and Severity Index (PASI) score. nih.gov Another meta-analysis also concluded that this compound appears to be effective for treating psoriasis. tandfonline.com The treatment success rate, often defined as achieving a 75% reduction in PASI score (PASI-75), was found to be significantly higher in patients receiving this compound compared to a placebo. nih.govtandfonline.commednexus.org For instance, one analysis reported a PASI-75 response rate of 58.6% in the this compound group versus 17.4% in the control group. nih.gov Studies have also suggested that the therapeutic effect may be dose-dependent. escholarship.org In combination with other standard treatments like methotrexate (B535133), this compound has demonstrated superior efficacy compared to either treatment alone. nih.govnih.gov
Table 1: Summary of this compound Efficacy in Psoriasis Clinical Trials
| Study Type | Number of Participants | Key Finding | Reference |
|---|---|---|---|
| Meta-analysis of 6 RCTs | 270 | This compound was associated with a remarkable reduction in PASI score. | nih.gov |
| Meta-analysis of 6 RCTs | Not Specified | This compound reduced PASI scores, with the 30 mg daily dose potentially being more effective than 15 mg. | mednexus.org |
| Systematic Review & Meta-analysis | Not Specified | This compound showed a significantly higher PASI-75 response compared to placebo, both alone and in combination therapy. | tandfonline.com |
| Randomized, open-labeled, active-controlled trial | 90 | The combination of methotrexate and this compound was superior in efficacy to either drug alone. | nih.gov |
Anti-aging Effects (e.g., in Drosophila)
Research has extended into the potential anti-aging properties of this compound, exploring its effects on lifespan and age-related cellular processes. A key area of this research has involved studies on the fruit fly, Drosophila melanogaster. The insulin and insulin-like growth factor (IGF) signaling pathways are recognized as important longevity pathways across various species, including insects and mammals. nih.gov As this compound targets pathways related to insulin sensitivity, it was hypothesized to have anti-aging effects. nih.govresearchgate.net
In studies using Drosophila, this compound was the only one of four tested anti-diabetic compounds that displayed anti-aging properties without confounding factors like decreased fertility or metabolic depression. nih.govuci.edu The research showed that this compound supplementation led to a statistically significant, albeit small, increase in the lifespan of both male and female flies. uci.edu One study noted that a specific concentration of this compound resulted in a significant mortality decrease in male flies. uci.edu However, other studies with different concentrations did not find a consistent effect on lifespan, indicating that the impact may be dose-dependent or influenced by other experimental conditions. researchgate.net Beyond lifespan, this compound treatment has also been shown to rescue certain age-dependent behavioral deficits, such as locomotor and climbing impairments, in a Drosophila model of Gaucher/Parkinson's disease. nih.gov
Research in rodent models has also explored this compound's effects on markers of aging. In a study on aging F344 rats, long-term this compound treatment was found to reduce the age-related increase in the calcium-dependent slow afterhyperpolarization (sAHP) in hippocampal neurons, a biomarker of brain aging. plos.orgrefine.bio In studies on aging-related kidney injury, this compound treatment improved renal function, reduced glomerulosclerosis and interstitial fibrosis, and decreased the number of senescent cells. nih.gov It also increased the expression of Klotho, a molecule with anti-aging properties. nih.gov Furthermore, this compound has been shown to alleviate cellular senescence induced by advanced glycation end products (AGEs) in tendon-derived stem cells by reducing the expression of senescence markers like p53 and p21. nih.gov In vascular cells, this compound up-regulates telomerase activity and telomere-stabilizing proteins, which are crucial for cellular survival and aging, thereby reducing markers of senescence. nih.gov
Table 2: Research Findings on Anti-aging Effects of this compound
| Model Organism/System | Key Finding | Reference |
|---|---|---|
| Drosophila melanogaster | Showed anti-aging properties and a small but significant increase in lifespan without negative confounds. | nih.govuci.edu |
| Drosophila melanogaster (Gaucher/Parkinson's model) | Reduced locomotor and climbing defects. | nih.gov |
| Aging F344 Rats | Reduced a biomarker of aging in hippocampal neurons (sAHP). | plos.org |
| Aging Rats (Kidney) | Alleviated cell senescence, improved renal function, and increased the anti-aging molecule Klotho. | nih.gov |
| Tendon-Derived Stem Cells | Alleviated cellular senescence induced by advanced glycation end products (AGEs). | nih.gov |
| Vascular Cells (Mice) | Up-regulated telomerase activity and reduced senescence markers. | nih.gov |
Adverse Effects and Safety Research
Fluid Retention and Edema
Pioglitazone use is associated with fluid retention, which can manifest as peripheral edema and, in some cases, macular edema. This side effect is a recognized complication of treatment with thiazolidinediones.
The development of systemic edema with this compound is multifactorial. nih.gov The primary mechanisms involve increased renal sodium and water reabsorption, vasodilation, and potentially increased vascular permeability. droracle.ai this compound activates peroxisome proliferator-activated receptor-gamma (PPAR-γ) receptors, which can influence kidney function, leading to the reabsorption of more sodium and water and a subsequent increase in fluid volume in the bloodstream. droracle.ai Additionally, the drug's vasodilatory effects can contribute to fluid leakage into surrounding tissues. droracle.ai The incidence of edema appears to be dose-related and is more common when this compound is used in combination with other diabetes medications, particularly insulin (B600854). droracle.aiahajournals.org
In clinical trials, the incidence of edema varied based on the dosage and concomitant therapies. For instance, in monotherapy trials lasting 16 to 26 weeks, edema occurred in a percentage of patients receiving daily doses of this compound. drugs.com When combined with a sulfonylurea, the incidence of edema increased with higher doses of this compound. drugs.com The PROactive trial, which involved patients with type 2 diabetes and a history of macrovascular disease, reported edema in 27.3% of patients treated with this compound compared to 15.9% in the placebo group. drugs.com
Postmarketing reports and specific studies have identified an association between this compound and the development or worsening of diabetic macular edema (DME). drugs.comnih.gov Some patients experiencing this side effect presented with blurred vision or decreased visual acuity, while others were diagnosed during routine ophthalmological examinations. drugs.com Often, patients with macular edema also had peripheral edema. drugs.comnih.gov
A retrospective cohort study in Japan involving 22,115 patients with type 2 diabetes found a significantly increased risk for macular edema in those treated with this compound. medscape.comdagensdiabetes.se The study reported that the risk for macular edema was five times greater for patients receiving this compound compared to those who did not. medscape.comdagensdiabetes.se The risk was even more pronounced when this compound was combined with insulin, with an over 11-fold increased risk. medscape.comdagensdiabetes.se After adjusting for confounding variables, the hazard ratio for macular edema at 12 years was 5.06 for this compound users. medscape.comdagensdiabetes.se Another observational study found that patients taking glitazones were 2.6 times more likely to develop DME. aao.org
In some reported cases, cessation of this compound led to the resolution or improvement of macular edema. nih.govnih.gov One case study reported significant improvement in severe DME after discontinuing this compound and administering a diuretic. nih.gov
Cardiovascular Safety Research
The cardiovascular safety of this compound has been a subject of extensive research, particularly concerning congestive heart failure and its comparative risk profile against other thiazolidinediones.
This compound is known to carry a risk of causing or exacerbating congestive heart failure (CHF). ccjm.org This is primarily attributed to its potential to cause fluid retention. nih.govdroracle.ai The package inserts for this compound include warnings regarding this risk, and it is not recommended for patients with symptomatic heart failure. ahajournals.org
In the PROactive trial, hospitalized congestive heart failure events were reported in 5.7% of patients receiving this compound, compared to 4.1% of patients receiving a placebo. drugs.com A meta-analysis of randomized controlled trials found that this compound was associated with a 32% increased risk of heart failure. bmj.com Another meta-analysis reported a 41% higher risk of serious heart failure with this compound compared to control groups. researchgate.net Despite the increased risk of heart failure hospitalizations, several studies and meta-analyses have not found a corresponding increase in cardiovascular mortality. ovid.comnih.gov In fact, some research suggests a potential reduction in the risk of major adverse cardiovascular events (MACE), such as myocardial infarction and stroke, with this compound treatment. researchgate.netnih.govahajournals.org
When compared to rosiglitazone (B1679542), another thiazolidinedione, this compound has generally been associated with a more favorable cardiovascular risk profile. A large retrospective cohort study of older patients found that this compound was associated with a significantly lower risk of the primary composite outcome of death or hospitalization for acute myocardial infarction or congestive heart failure compared to rosiglitazone (adjusted hazard ratio 0.83). bmj.com Specifically, this compound was associated with a lower risk of congestive heart failure (adjusted hazard ratio 0.77) and all-cause mortality (adjusted hazard ratio 0.86) than rosiglitazone. bmj.com
Comparative Cardiovascular Risk: this compound vs. Rosiglitazone
This table summarizes the findings of a meta-analysis comparing the odds of adverse cardiovascular events between rosiglitazone and this compound.
| Adverse Event | Odds Ratio (Rosiglitazone vs. This compound) | Interpretation |
|---|---|---|
| Myocardial Infarction | 1.16 | 16% increased odds with Rosiglitazone |
| Congestive Heart Failure | 1.22 | 22% increased odds with Rosiglitazone |
| Mortality | 1.14 | 14% increased odds with Rosiglitazone |
Skeletal System Research
Research has indicated that this compound may have adverse effects on the skeletal system, including an increased risk of bone fractures, particularly in women. patsnap.com The proposed mechanism involves the activation of PPAR-γ, which can shift the differentiation of mesenchymal stem cells towards adipocytes (fat cells) rather than osteoblasts (bone-forming cells). oup.com
A meta-analysis reported that thiazolidinediones are associated with a 1.5- to 2.5-fold increased risk of fracture. nih.gov In a study examining the effects of this compound on body composition and bone mineral density (BMD) in individuals with prediabetes, it was found that this compound significantly decreased BMD in the pelvis in both men and women. nih.govresearchgate.net Additionally, it decreased BMD in the thoracic spine and ribs of women, and in the lumbar spine and legs of men. nih.govresearchgate.net This study also noted a significant decrease in bone mineral content in the arms, legs, trunk, and total body. nih.govresearchgate.net
However, not all studies have yielded consistent results. One study in postmenopausal women with impaired fasting glucose or impaired glucose tolerance found that maximal-dose this compound had no significant effects on BMD or bone turnover markers over a 12-month period. oup.com Another study showed that while this compound treatment increased levels of bone resorption markers, the rates of change in bone formation markers were similar to those seen with metformin (B114582). nih.gov A self-controlled case-series study found an increased risk of fractures during periods of exposure to thiazolidinediones, including this compound, in both men and women and at various fracture sites. plos.org
This compound's Effect on Bone Mineral Density (BMD)
This table outlines the findings from a study on the impact of this compound on BMD in different skeletal regions in men and women with prediabetes.
| Skeletal Region | Effect in Men | Effect in Women |
|---|---|---|
| Pelvis | Significant Decrease | Significant Decrease |
| Thoracic Spine | No Significant Change | Significant Decrease |
| Ribs | No Significant Change | Significant Decrease |
| Lumbar Spine | Significant Decrease | No Significant Change |
| Legs | Significant Decrease | No Significant Change |
Increased Bone Fracture Risk (particularly in women)
Research has identified an increased risk of bone fractures associated with this compound use, with a particular emphasis on female patients. droracle.ai An analysis of a manufacturer's clinical trial database, which included over 8,100 patients in this compound-treated groups and more than 7,400 in comparator groups, revealed a higher incidence of fractures in women taking this compound. natap.org The fracture incidence for women in the this compound group was 1.9 fractures per 100 patient-years, compared to 1.1 fractures per 100 patient-years in the comparator group, resulting in an excess risk of 0.8 fractures per 100 patient-years of use. natap.org The majority of these fractures were located in the distal upper limb (such as the forearm, hand, and wrist) and the distal lower limb (including the foot, ankle, fibula, and tibia). natap.org
In a randomized trial (PROactive) involving patients with type 2 diabetes, a notable increase in bone fracture incidence was observed in female patients treated with this compound over a mean follow-up of 34.5 months. droracle.ai The incidence was 5.1% in the this compound group versus 2.5% in the placebo group. droracle.ai This difference became apparent after the first year of treatment and persisted throughout the study. droracle.ai Conversely, the same study found no increased fracture rates in men treated with this compound (1.7%) compared to placebo (2.1%). droracle.ai
However, other studies have suggested the risk is not limited to women. One study found a 39% higher incidence of fractures in both men and women exposed to a thiazolidinedione (TZD) like this compound compared to control patients. nih.gov A randomized clinical trial involving nondiabetic participants (the Insulin Resistance Intervention after Stroke trial) followed for a median of 4.8 years also showed an increased risk for any fracture in both men and women taking this compound compared to placebo. nih.govoup.com The 5-year risk of a first fracture was 13.6% for the this compound group versus 8.8% for the placebo group. nih.govoup.com
Table 1: Fracture Incidence in Clinical Trials
| Study/Database | Patient Group | This compound Group Incidence | Comparator/Placebo Group Incidence | Hazard Ratio (HR) / Risk Difference | Citation |
|---|---|---|---|---|---|
| Manufacturer's Clinical Trial Database | Female Patients | 1.9 fractures per 100 patient-years | 1.1 fractures per 100 patient-years | Excess risk of 0.8 fractures per 100 patient-years | natap.org |
| PROactive Trial | Female Patients | 5.1% | 2.5% | - | droracle.ai |
| PROactive Trial | Male Patients | 1.7% | 2.1% | No increased risk observed | droracle.ai |
| Insulin Resistance Intervention after Stroke Trial | Overall (Men and Women) | 13.6% (5-year risk) | 8.8% (5-year risk) | HR: 1.53 | nih.govoup.com |
| Insulin Resistance Intervention after Stroke Trial | Men | 9.4% | 5.2% | HR: 1.83 | nih.gov |
| Insulin Resistance Intervention after Stroke Trial | Women | 14.9% | 11.6% | HR: 1.32 | nih.gov |
Effects on Bone Mineral Density (BMD)
Studies investigating the effect of this compound on bone mineral density (BMD) have yielded varied results. Some clinical and preclinical research indicates that this compound can decrease trabecular bone volume and BMD. rroij.com One study found that long-term this compound users had a significantly lower L1-L4 vertebra BMD T-score of -1.3 compared to -0.9 in non-users. dergipark.org.tr Another randomized, placebo-controlled study demonstrated that this compound use for 12 months was associated with a significant decrease in total hip BMD (-1.4% vs +0.8% in the placebo group). nih.gov
In contrast, a randomized, double-blind, placebo-controlled study in postmenopausal women with impaired fasting glucose or impaired glucose tolerance found that maximal-dose this compound had no significant effects on BMD over 12 months. oup.com The least squares mean changes from baseline in total proximal femur BMD were -0.69% for this compound and -0.14% for placebo, a difference that was not statistically significant. oup.com Similarly, some smaller studies have also reported no effect of this compound on BMD. oup.com These discrepancies suggest that the impact of this compound on bone density may be influenced by the patient population and study duration.
Mechanisms of Bone Turnover Alteration
The mechanism by which this compound may increase fracture risk involves alterations in bone turnover, specifically by affecting bone formation and resorption. This compound is an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). dergipark.org.tr Activation of PPAR-γ in mesenchymal stem cells has been shown to shift their differentiation pathway, promoting the development of adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells). dergipark.org.troup.com This could lead to reduced bone formation. dergipark.org.tr
Consistent with this hypothesis, some human studies have shown that this compound treatment leads to a decrease in markers of bone formation. One study demonstrated that 12 weeks of this compound treatment significantly decreased the serum concentrations of bone-specific alkaline phosphatase (BAP) and procollagen (B1174764) type I N-terminal propeptide (P1NP), particularly in postmenopausal women. nih.govnih.gov Another study also reported that this compound was associated with significantly lower blood levels of osteocalcin, another bone formation marker. nih.gov
The effects on bone resorption are less clear. Some research indicates that this compound may increase bone resorption. droracle.aioup.com A prospective study found that this compound significantly increased the levels of serum and urinary type 1 cross-linked N-telopeptide (NTX) and type 1 cross-linked C-telopeptide (CTX), which are markers of bone resorption. nih.govjst.go.jp However, other studies have found that serum levels of CTX were unchanged with this compound treatment. nih.govnih.gov The interplay between decreased bone formation and potentially altered bone resorption is thought to contribute to the negative effects on bone health. rroij.com
Malignancy Research
Bladder Cancer Risk: Epidemiological and Preclinical Investigations
The potential association between this compound and bladder cancer has been a subject of extensive investigation, prompted by preclinical findings. diabetesjournals.org In 2-year studies, high doses of this compound were found to increase the risk of bladder tumors in male rats, although this effect was not observed in female rats or in mice of either sex. diabetesjournals.orgnih.gov
In humans, epidemiological studies have produced a mixed body of evidence. A meta-analysis of two randomized controlled trials (RCTs) involving 9,114 patients showed a borderline increase in the risk of bladder cancer with this compound compared to placebo (Odds Ratio [OR] 1.84). nih.gov A separate meta-analysis of 20 observational studies, encompassing over 4.8 million individuals, found a slight but significant increase in bladder cancer risk among ever-users of this compound versus never-users (OR 1.13). nih.gov One population-based cohort study reported that this compound use was associated with a 63% increased risk of bladder cancer (Hazard Ratio [HR] 1.63) compared to the use of other antidiabetic drugs. bmj.compharmaceutical-journal.com Another study found that ever-use of this compound was associated with an 83% higher risk for bladder cancer. medscape.com
Risk Assessment based on Duration and Cumulative Exposure
Several studies suggest that the risk of bladder cancer associated with this compound may be dependent on the duration of use and the cumulative dose. nih.govpharmaceutical-journal.com A meta-analysis found that compared to never-users, the risk was significantly higher for those with the longest cumulative duration of exposure (>2 years: OR 1.49) and moderate duration (1–2 years: OR 1.25), but not for the shortest duration (≤1 year: OR 1.07). nih.gov Similarly, the risk was elevated with the highest cumulative dose exposure (>28 g: OR 1.66) and moderate exposure (10.5–28 g: OR 1.27), but not the lowest (<10.5 g: OR 1.17). nih.gov
Table 2: Bladder Cancer Risk by Duration and Cumulative Dose of this compound
| Exposure Category | Risk Estimate (Odds Ratio) | 95% Confidence Interval | Citation |
|---|---|---|---|
| By Cumulative Duration of Use | |||
| ≤1 year | 1.07 | 0.92 to 1.23 | nih.gov |
| 1–2 years | 1.25 | 1.11 to 1.40 | nih.gov |
| >2 years | 1.49 | 1.21 to 1.84 | nih.gov |
| By Cumulative Dose | |||
| <10.5 g | 1.17 | 0.99 to 1.39 | nih.gov |
| 10.5–28 g | 1.27 | 1.05 to 1.54 | nih.gov |
| >28 g | 1.66 | 1.32 to 2.07 | nih.gov |
Contradictory Findings and Ongoing Debates
Despite evidence suggesting a link, the association between this compound and bladder cancer remains controversial due to contradictory findings from various studies. ovid.com The final results of the 10-year Kaiser Permanente Northern California cohort study, which was specifically designed to investigate this risk, found no statistically significant association between this compound use and bladder cancer risk (HR 1.06). fda.gov Similarly, a large, pooled multipopulation analysis of over one million people found no evidence of an association between cumulative exposure to this compound and bladder cancer in either men or women. nih.gov Other observational studies have also reported null associations. bmj.com
These discrepancies may be attributable to methodological differences and potential biases in study design. bmj.comovid.com Some have argued that observational studies suggesting a link may have over-extrapolated from the data or failed to account for confounding risk factors for bladder cancer that were more prevalent in this compound-treated patients. ovid.com Methodological issues such as immortal time bias, where unexposed time is misclassified as exposed, may have also underestimated the association in some studies. bmj.com The ongoing debate highlights the complexity of pharmacoepidemiological research and the challenges in establishing a definitive causal link. youtube.com
Other Documented Adverse Events with Research Implications
Hematological Changes (e.g., Hemodilution leading to decreased hemoglobin/hematocrit)
Treatment with this compound has been consistently associated with minor reductions in hemoglobin and hematocrit levels. nih.govnih.gov Initially, this effect was widely attributed to hemodilution resulting from plasma volume expansion and fluid retention, which are known side effects of the thiazolidinedione class. nih.govresearchgate.net However, a growing body of research suggests that the mechanism is more complex and may not be solely explained by dilution.
A significant clinical study involving 50 patients with type 2 diabetes mellitus treated with this compound for 16 weeks observed a statistically significant fall in both hemoglobin (-0.9 g/dL) and hematocrit (-2.4%) compared to a placebo group. nih.gov Crucially, these changes occurred without a corresponding increase in total body water, challenging the hemodilution hypothesis. nih.gov The same study also documented declines in white blood cell and platelet counts, leading researchers to suggest a possible mild bone marrow suppressive effect as an alternative or contributing cause. nih.gov
Further research has explored the persistence of these hematological changes. A retrospective cohort study demonstrated that after 38 months of this compound treatment, red blood cell count, hematocrit, and hemoglobin levels were significantly decreased. researchgate.netnih.gov Notably, after a 10-month interruption of the therapy, these hematological parameters did not recover to baseline levels, even though the associated body weight gain was reversed. researchgate.netnih.gov This finding points to a sustained effect of this compound on the hematopoietic system. researchgate.netnih.gov
Another line of investigation in a different patient population—women with polycystic ovary syndrome (PCOS)—also found that the mild decline in hematocrit and hemoglobin levels was not associated with changes in total body water. nih.gov In this cohort, the reduction in hematocrit was correlated with a decrease in plasma free testosterone, a known hematopoietic hormone, suggesting a different potential mechanism in this specific group. nih.gov
Table 2: Study on Hematological Changes with this compound Treatment (16 weeks)
| Parameter | Change in this compound Group | P-value | Change in Placebo Group | Note |
|---|---|---|---|---|
| Hemoglobin (g/dL) | -0.9 +/- 0.2 | <0.0001 | No significant change | Data from a study of 50 patients with Type 2 Diabetes. nih.gov |
| Hematocrit (%) | -2.4 +/- 0.5 | <0.0001 | No significant change | The changes were not accompanied by an increase in total body water. nih.gov |
| White Blood Cell (x 10³/mm³) | -0.8 +/- 0.1 | <0.0001 | No significant change | Suggests a potential mild marrow suppressive effect. nih.gov |
| Platelet (x 10³/mm³) | -15 +/- 6 | <0.02 | No significant change | nih.gov |
Clinical Research and Translational Studies
Randomized Controlled Trials (RCTs) and Observational Studies
PROspective PioglitAzone Clinical Trial In MacroVascular Events (PROactive)
The PROspective this compound Clinical Trial In MacroVascular Events (PROactive) was a landmark randomized, double-blind, placebo-controlled multicenter study designed to determine the effect of this compound on macrovascular outcomes in high-risk patients with type 2 diabetes who had evidence of pre-existing macrovascular disease. nih.govnih.govresearchgate.net The trial enrolled 5,238 patients who were randomized to receive either this compound (force-titrated from 15 mg to 45 mg daily) or a placebo, in addition to their ongoing glucose-lowering and cardiovascular medications. nih.govresearchgate.netnih.gov The mean follow-up period for the study was 34.5 months. Current time information in Fresno County, US.
The primary composite endpoint was a broad measure of macrovascular events, including all-cause mortality, non-fatal myocardial infarction (including silent MI), stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and major leg amputation. Current time information in Fresno County, US.sahmri.org.au The main secondary endpoint was a composite of all-cause mortality, non-fatal myocardial infarction, and stroke. sahmri.org.au
In the final analysis, the addition of this compound resulted in a 10% relative risk reduction for the primary composite endpoint, a result that did not reach statistical significance (Hazard Ratio [HR] 0.90; 95% Confidence Interval [CI] 0.80–1.02; p=0.095). Current time information in Fresno County, US.kaiserpermanente.org However, for the main secondary endpoint, this compound was associated with a statistically significant 16% relative risk reduction (HR 0.84; 95% CI 0.72–0.98; p=0.027). Current time information in Fresno County, US.nih.gov
PROactive Study: Primary and Main Secondary Endpoint Results
| Endpoint | This compound Group (Events) | Placebo Group (Events) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Primary Composite Endpoint | 514 | 572 | 0.90 (0.80–1.02) | 0.095 |
| Main Secondary Composite Endpoint | 301 | 358 | 0.84 (0.72–0.98) | 0.027 |
A prespecified subgroup analysis of 2,445 patients with a previous myocardial infarction demonstrated a significant 28% relative risk reduction in fatal or non-fatal myocardial infarction with this compound treatment. nih.govCurrent time information in Fresno County, US. Another key subgroup analysis focused on 984 patients with a prior stroke. Current time information in Sacramento, CA, US. In this cohort, this compound significantly reduced the risk of recurrent fatal or non-fatal stroke by 47% (HR 0.53; 95% CI 0.34–0.85; p=0.0085). Current time information in Fresno County, US.Current time information in Sacramento, CA, US. Furthermore, the composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke was also significantly reduced in this subgroup of patients with a prior stroke (HR 0.72; 95% CI 0.52–1.00; p=0.0467). Current time information in Sacramento, CA, US.
Other Key Clinical Studies (e.g., KPNC Study)
Beyond the pivotal PROactive trial, other clinical and observational studies have contributed to the understanding of this compound's clinical profile. A notable observational cohort study was conducted using the Kaiser Permanente Northern California (KPNC) diabetes registry to investigate the association between this compound use and cancer incidence. kaiserpermanente.org This 10-year study, which followed nearly 194,000 patients with diabetes, found no clear increase in the risk of bladder cancer or several other cancers with this compound use. kaiserpermanente.org Specifically, the study reported no clear patterns of increasing bladder cancer risk with longer duration of use or cumulative dose of this compound. kaiserpermanente.org
Post-marketing surveillance studies have also provided real-world data on the use of this compound. One such study in Germany involving 8,760 patients with type 2 diabetes treated in general practice settings found that this compound was effective in improving glycemic control and lipid profiles over a 16-week period.
Systematic Reviews and Meta-Analyses of Clinical Outcomes
Numerous systematic reviews and meta-analyses have been conducted to synthesize the evidence from randomized controlled trials and observational studies on the effects of this compound on major clinical outcomes.
A meta-analysis of 19 randomized controlled trials encompassing 16,390 patients revealed that this compound was associated with a significantly lower risk of a composite of death, myocardial infarction, or stroke (HR 0.82; 95% CI 0.72–0.94; p=0.005). researchgate.netnih.gov This analysis also noted that the beneficial effect on ischemic events became more apparent after approximately one year of treatment. nih.gov
Another systematic review and meta-analysis of nine trials with 12,026 participants found that this compound therapy was associated with a reduced risk of major adverse cardiovascular events (MACE) in patients with diabetes (Relative Risk [RR] 0.83; 95% CI 0.72–0.97) as well as in those with pre-diabetes or insulin (B600854) resistance (RR 0.77; 95% CI 0.64–0.93). Current time information in Sacramento, CA, US. A meta-analysis focusing on patients with a history of established cardiovascular disease also showed a benefit, with this compound reducing the risk of MACE (RR 0.8; 95% CI 0.7–0.9). nih.gov
Regarding all-cause mortality, the evidence has been more varied. Some meta-analyses have reported a neutral effect of this compound on all-cause mortality. nih.gov However, a European multidatabase cohort study suggested a significant reduction in all-cause mortality with this compound use.
Subgroup Analyses and Patient Stratification in Clinical Research
Subgroup analyses from clinical trials and dedicated studies have sought to identify patient populations that may derive particular benefit from this compound therapy. As previously mentioned, a significant finding from the PROactive trial was the pronounced reduction in recurrent stroke in patients with a history of stroke and a reduction in recurrent myocardial infarction in those with a prior MI. nih.govCurrent time information in Fresno County, US.Current time information in Sacramento, CA, US.
Patient stratification based on clinical characteristics has also been explored. The TriMaster study, a randomized, double-blind, three-way crossover trial, investigated whether simple clinical measures could predict a greater glycemic reduction with different diabetes medications. nih.gov For the comparison between this compound and sitagliptin (B1680988), the study found that participants with a Body Mass Index (BMI) greater than 30 kg/m ² had a significantly lower HbA1c on this compound. nih.gov Conversely, for those with a BMI of 30 kg/m ² or less, sitagliptin resulted in a lower HbA1c. nih.gov This suggests that BMI may be a useful marker for stratifying patients who are more likely to respond favorably to this compound in terms of glycemic control.
Another study analyzed pooled data from four randomized, double-blind studies to assess the efficacy of this compound in patients with type 2 diabetes who also met the criteria for metabolic syndrome. The findings indicated that this compound, both as monotherapy and in combination, provided effective glycemic control and improvements in the lipid profile in this specific patient subgroup.
Preclinical Models for Translational Research
In Vitro Cellular Assays (e.g., Cell Proliferation, Apoptosis)
Preclinical research using in vitro cellular assays has provided insights into the molecular mechanisms underlying the effects of this compound. These studies have explored its impact on cell proliferation and apoptosis in various cell types, including cancer cells and vascular smooth muscle cells.
In the context of cancer research, this compound has been shown to inhibit the proliferation of several cancer cell lines. For instance, in human pancreatic cancer cells, this compound inhibited cell proliferation in vitro and in a xenograft model. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines, this compound reduced proliferative abilities with an IC50 ranging between 5 and 10 μM and induced apoptosis. sahmri.org.au Studies on hypoxic HepG2 (human liver cancer) cells demonstrated that this compound decreased cell viability by inhibiting proliferation and inducing cell death, an effect linked to the promotion of excessive reactive oxygen species production. nih.gov The mechanism of action in some cancer cell lines involves cell cycle arrest. For example, in human uterine leiomyosarcoma cells, this compound was found to induce cell growth arrest and activate mitochondrial apoptosis. researchgate.net
In vascular smooth muscle cells, this compound has been shown to induce apoptosis. One study found that at a concentration of 100 μmol/l, this compound significantly increased DNA fragmentation, a marker of apoptosis. Current time information in Fresno County, US. This effect was found to be mediated through a mechanism involving the transforming growth factor-β1 (TGF-β1). Current time information in Fresno County, US.
Furthermore, in vitro studies have investigated the anti-apoptotic effects of this compound. In a study using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, this compound was shown to protect against oxidative stress-induced injury by reducing apoptosis. nih.govCurrent time information in Sacramento, CA, US. This protective effect was associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax and cleaved caspase-3. nih.govCurrent time information in Sacramento, CA, US.
Summary of this compound's Effects in In Vitro Cellular Assays
| Cell Type | Observed Effect | Key Findings |
|---|---|---|
| Human Pancreatic Cancer Cells | Inhibition of proliferation and metastasis | Inhibited xenograft growth and metastasis. nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Reduced proliferation and induced apoptosis | IC50 of approximately 5-10 μM. sahmri.org.au |
| Hypoxic HepG2 Cells | Decreased cell viability | Inhibited proliferation and induced cell death via ROS production. nih.gov |
| Human Uterine Leiomyosarcoma Cells | Cell growth arrest and apoptosis | Activated mitochondrial apoptosis. researchgate.net |
| Vascular Smooth Muscle Cells | Induced apoptosis | Mediated through TGF-β1. Current time information in Fresno County, US. |
| PC12 Cells | Protected against oxidative stress-induced apoptosis | Modulated Bcl-2 and Bax expression. nih.govCurrent time information in Sacramento, CA, US. |
Animal Models (e.g., db/db mice, xenografts)
Animal models are fundamental in preclinical research to investigate the therapeutic potential and mechanisms of action of compounds like this compound. The db/db mouse, a genetic model for obesity and type 2 diabetes, and various xenograft models, where human cells are implanted into immunodeficient mice, have been particularly instrumental.
db/db Mice
The db/db mouse model exhibits key features of human metabolic disease, including obesity, insulin resistance, and hyperglycemia. nih.govresearchgate.net Research using this model has provided significant insights into the metabolic effects of this compound.
At the molecular level, this compound treatment leads to significant changes in gene expression and protein levels in key metabolic tissues. In pancreatic β-cells of treated db/db mice, there is a greater expression of insulin and Nkx6.1, a critical transcription factor for β-cell function, along with a reduced abundance of the de-differentiation marker Aldh1a3. nih.govnih.gov This suggests that this compound may help restore β-cell health and maturity. Furthermore, in white adipose tissue, this compound increases the expression of glycerol (B35011) kinase and UCP-1, a marker typically associated with brown adipose tissue, which is involved in energy expenditure. nih.govnih.gov
In the context of infection-induced metabolic stress, studies using an endotoxemia model in db/db mice revealed that this compound can control the exacerbation of insulin resistance. nih.gov Lipopolysaccharide (LPS) challenge in these mice was found to alter the expression of genes in white adipose tissue involved in adipogenesis and inflammation. nih.gov this compound treatment dose-dependently counteracted these changes, decreasing the expression of inflammatory markers like Tnf, Il6, Ccl2, and Ptgs2, while upregulating genes involved in adipogenesis and insulin signaling such as Lpl, Ap2, Slc2a4, and Adipoq. nih.gov
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Observation in Untreated db/db Mice | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Blood Glucose | Hyperglycemia | Lowered to levels of non-diabetic controls | nih.govresearchgate.net |
| Respiratory Quotient | Lower (indicating fat utilization) | Increased (indicating carbohydrate utilization) | nih.govresearchgate.net |
| Pancreatic β-cells | Lower Insulin & Nkx6.1 expression; Higher Aldh1a3 expression | Increased Insulin & Nkx6.1 expression; Reduced Aldh1a3 expression | nih.govnih.gov |
| White Adipose Tissue (WAT) | Standard gene expression | Increased expression of Glycerol Kinase and UCP-1 | nih.govnih.gov |
| WAT (Endotoxemia) | Upregulation of Il6, Tnf, Ccl2, Ptgs2, Socs3 | Dose-dependent decrease in inflammatory gene expression | nih.gov |
| WAT (Endotoxemia) | Downregulation of Pparg, Slc2a4, Adipoq, Lpl, Ap2 | Upregulation of adipogenesis and insulin signaling genes | nih.gov |
Xenograft Models
Xenograft models, where human cancer cells are grown in immunodeficient mice, are crucial for evaluating the anti-cancer properties of therapeutic agents. This compound has been investigated in various cancer xenograft models, demonstrating inhibitory effects on tumor growth and metastasis. nih.govaacrjournals.org
In a pancreatic cancer xenograft model using BxPC-3 cells, oral administration of this compound significantly inhibited tumor growth by 82.6%. nih.gov Beyond suppressing the primary tumor, the treatment also prevented spontaneous lymph node and lung metastases. nih.gov The underlying mechanism appears to involve the induction of cancer cell differentiation and the inhibition of angiogenesis-associated proteins. nih.gov Specifically, this compound was found to suppress the expression of interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) mRNA, both of which are involved in promoting cancer growth and blood vessel formation. nih.gov
Similarly, in breast cancer patient-derived orthotopic xenograft (BC-PDOX) models, this compound has shown potential therapeutic benefits. mdpi.comnih.gov While it did not significantly improve muscle fatigue in one study, it did lead to molecular improvements within the skeletal muscle. mdpi.com Treatment was associated with a partial restoration of the transcriptomic, metabolomic, and lipidomic profiles that were dysregulated by the presence of the tumor. nih.gov Notably, this compound administration led to the upregulation of numerous pathways involved in mitochondrial bioenergetics. nih.govresearchgate.net Systemically, the drug was associated with a decrease in metabolic rate, including lower average oxygen consumption and carbon dioxide production. mdpi.com
Table 2: Research Findings of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Molecular Effects | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | BxPC-3 cells in a rectal xenograft | Inhibited xenograft growth by 82.6%; Reduced lymph node and lung metastasis | Suppressed IL-8 and COX-2 mRNA expression; Induced CEA mRNA expression | nih.gov |
| Breast Cancer | Patient-derived orthotopic xenograft (BC-PDOX) | Partially restored skeletal muscle metabolomic and lipidomic profiles; Did not improve isolated muscle function | Upregulated mitochondrial bioenergetic pathways; Enriched PPAR signaling pathway | mdpi.comnih.govresearchgate.net |
| Breast Cancer | Patient-derived orthotopic xenograft (BC-PDOX) | Lowered average O₂ consumption (16.6%); Lowered average CO₂ production (16.3%); Lowered cumulative energy expenditure (16.4%) | - | mdpi.com |
Pharmacogenomics and Individualized Response Research
Genetic Polymorphisms Influencing Pharmacokinetics
Pharmacokinetics, which describes how the body absorbs, distributes, metabolizes, and excretes a drug, can be significantly influenced by genetic factors. For pioglitazone, variations in genes encoding metabolic enzymes are key determinants of its concentration in the body.
The cytochrome P450 enzyme CYP2C8 is the primary enzyme responsible for the metabolism of this compound. frontiersin.orgresearchgate.net Genetic polymorphisms in the CYP2C8 gene can alter the enzyme's activity, leading to variations in how quickly this compound is cleared from the body.
The most studied variant is CYP2C83 . frontiersin.org This allele is associated with increased enzyme activity, resulting in faster metabolism of this compound. frontiersin.orgresearchgate.net Consequently, individuals carrying the CYP2C83 allele tend to have higher drug clearance and lower plasma concentrations (reduced exposure) of this compound. frontiersin.org
In contrast, the CYP2C82 allele, which is more common in individuals of African descent, has been associated with decreased this compound metabolism. nih.gov A study in healthy African-American volunteers found that carriers of the CYP2C82 allele had significantly lower ratios of the M-III metabolite to the parent this compound drug, suggesting reduced metabolic activity. nih.govclinpgx.org
| Genotype | Effect on this compound Metabolism | Pharmacokinetic Outcome | Reference |
| CYP2C81/1 | Normal Metabolism (Wild-type) | Baseline this compound exposure | nih.govclinpgx.org |
| CYP2C82 Carriers | Decreased Metabolism | Reduced formation of secondary metabolite M-III; potentially higher drug exposure | nih.govclinpgx.org |
| CYP2C83 Carriers | Increased Metabolism | Higher this compound clearance; reduced drug exposure | frontiersin.orgresearchgate.net |
Genetic Polymorphisms Influencing Pharmacodynamics
Pharmacodynamics refers to the effects of a drug on the body. Genetic variations in the drug's target or in pathways related to its mechanism of action can lead to significant differences in therapeutic response and susceptibility to side effects.
This compound exerts its insulin-sensitizing effect by activating the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. nih.govclinpgx.org The gene encoding this receptor, PPARG, contains polymorphisms that can influence the therapeutic response to this compound.
The most well-researched polymorphism is Pro12Ala (rs1801282). frontiersin.orgnih.gov The less common 'Ala' allele is associated with increased insulin (B600854) sensitivity and a reduced risk of T2DM. frontiersin.orgnih.gov In the context of this compound therapy, carriers of the 12Ala allele have been shown to have a more favorable glycemic response. nih.govnih.gov A meta-analysis demonstrated that patients with the 12Ala allele experienced a significantly greater reduction in fasting blood glucose compared to those with the more common Pro12Pro genotype. nih.govfrontiersin.org Studies have also shown a statistically significant difference in HbA1C reduction between genotypes after treatment. nih.gov
| PPARG Genotype | Therapeutic Response to this compound | Research Finding | Reference |
| Pro12Pro (Wild-type) | Standard response | Baseline glycemic improvement | nih.govnih.gov |
| Pro12Ala or Ala12Ala | Enhanced response | Significantly greater reduction in fasting blood glucose and HbA1C | nih.govfrontiersin.orgnih.gov |
Genetic factors may also predispose individuals to certain adverse events associated with this compound. Thiazolidinedione use has been linked to an increased risk of peripheral edema and bone fractures, particularly in women. nih.govnatap.orgnih.gov
Research has begun to explore the genetic underpinnings of these susceptibilities. One study identified potential associations between polymorphisms in genes such as Scl12a1 (Solute carrier family 12 member 1) and Aqp2 (Aquaporin 2) and drug-induced adverse reactions. researchgate.net Another study investigated genetic predispositions to thiazolidinedione-related edema. nih.gov While the risk of fracture is a recognized concern with this class of drugs, the specific genetic variants that increase this susceptibility are still an area of active investigation. nih.govresearchgate.net The increased risk of fracture has been observed to be more pronounced in female patients. natap.orgnih.gov
Biomarker Discovery for Response Prediction
Identifying biomarkers—measurable indicators of a biological state—is a critical goal for personalizing this compound therapy. These biomarkers could help predict which patients are most likely to benefit from the treatment or who are at a higher risk for adverse effects.
Research is underway to discover such predictive markers. One approach involves assessing markers of oxidative stress and inflammation, such as urine 8-hydroxydeoxyguanosine (8OHdG) and plasma interleukin 6 (IL-6), respectively. nih.gov Another area of focus is the expression of specific genes that are influenced by this compound. For instance, the gene PGC-1alpha is a key regulator of energy metabolism and is thought to contribute to the protective effects of this compound; its expression levels are being investigated as a potential biomarker. michaeljfox.org
In patients with non-alcoholic steatohepatitis (NASH), a genetic response score has been developed to predict histological improvement with this compound. This score is based on several single nucleotide polymorphisms (SNPs) in genes relevant to the drug's pathway, including PPARG, LPL (Lipoprotein Lipase), and RETN (Resistin). frontiersin.org Such genetic scores represent a move towards a more comprehensive, multi-gene approach to predicting drug response. frontiersin.org
Drug Development and Novel Formulations Research
Development of Deuterium-Stabilized Stereoisomers (e.g., PXL065)
Pioglitazone is a racemic mixture of two stereoisomers, (R)-pioglitazone and (S)-pioglitazone, which interconvert both in vitro and in vivo. nih.govnih.gov To better understand the pharmacological properties of each, researchers have developed deuterium-stabilized versions that slow this interconversion. nih.govresearchgate.net PXL065 is the deuterium-stabilized (R)-stereoisomer of this compound. natap.orgresearchgate.net
This stabilization has revealed that the two stereoisomers have different mechanisms of action. natap.org The (S)-stereoisomer is primarily responsible for the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor whose activation is linked to side effects such as weight gain and edema. nih.govresearchgate.net In contrast, PXL065 shows little to no PPARγ activity. nih.govnih.gov
Preclinical and clinical studies have shown that PXL065 retains the therapeutic efficacy of this compound in conditions like nonalcoholic steatohepatitis (NASH). nih.govnih.gov The efficacy of PXL065 is attributed to non-genomic pathways, including the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) and acyl-CoA synthetase 4 (ACSL4). natap.orgnih.govlarvol.com By isolating the (R)-stereoisomer, PXL065 offers the potential to leverage the therapeutic benefits of this compound while reducing or eliminating the PPARγ-related side effects. nih.govresearchgate.net A Phase 2 trial for NASH indicated that PXL065 could achieve a similar efficacy profile to its parent compound but with a reduced risk of body weight increase and fluid retention. natap.orgresearchgate.net
| Feature | This compound | PXL065 ((R)-Pioglitazone) |
|---|---|---|
| Composition | Racemic mixture of (R)- and (S)-stereoisomers nih.gov | Deuterium-stabilized (R)-stereoisomer natap.org |
| PPARγ Activity | Present (primarily from (S)-stereoisomer) nih.gov | Little to none nih.govpoxelpharma.com |
| Primary Mechanism | PPARγ agonism and non-genomic pathways (e.g., MPC inhibition) nih.govresearchgate.net | Non-genomic pathways (e.g., MPC, ACSL4 inhibition) natap.orgnih.gov |
| Key Associated Side Effects | Weight gain, edema (linked to PPARγ activity) nih.govresearchgate.net | Reduced potential for weight gain and edema nih.govpoxelpharma.com |
Nanoparticle Delivery Systems for Enhanced Efficacy and Safety
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. benthamdirect.comnih.gov This poor solubility can limit its bioavailability. benthamdirect.comnih.gov To overcome this, research has explored the use of nanoparticle delivery systems, such as those made from poly(lactic-co-glycolic acid) (PLGA) or nanostructured lipid carriers (NLCs). nih.govfrontiersin.org Encapsulating this compound in nanoparticles can improve its therapeutic efficacy and reduce side effects. nih.gov These advanced delivery systems aim to enhance solubility, protect the drug from degradation, and modify its release profile. nih.govfrontiersin.org
A primary advantage of nanoparticle formulations is the ability to achieve a controlled or extended release of the drug. nih.govfrontiersin.org Studies on this compound-loaded NLCs demonstrated a significantly extended release, with about 51% of the drug released over 24 hours, compared to the rapid dissolution of the unformulated drug. nih.govfrontiersin.org Similarly, optimized formulations of this compound nanoparticles using polymers like HPMC K15M and Eudragit S100 have shown an extended drug release of 95% over 10 hours. eurekaselect.com This controlled release can help maintain therapeutic drug concentrations over a longer period, potentially improving patient compliance and treatment outcomes. researchgate.net
By improving the solubility and bioavailability of this compound, nanoparticle systems can achieve the desired therapeutic effect at a lower dose. frontiersin.org This dose reduction is a key strategy for minimizing dose-dependent systemic side effects. nih.govjournaljpri.com The development of this compound nanoparticles is often aimed at lessening these side effects by providing a more targeted and sustained drug delivery. benthamdirect.comjournaljpri.com For instance, nanoparticles with diameters between 200–300 nm may circumvent uptake by the reticuloendothelial system, increasing bioavailability and reducing systemic side effects. nih.gov
| Nanoparticle System | Average Particle Size | Encapsulation Efficiency | Key Finding on Drug Release |
|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | 150.4 nm nih.gov | 92.53% nih.gov | Extended release (51% in 24 hours) nih.gov |
| Starch Nanoparticles | 160.5–245.4 nm journaljpri.com | 57.24%–89.96% journaljpri.com | Showed controlled drug release profile journaljpri.com |
| HPMC/Eudragit Nanoparticles | 158.1–175.5 nm benthamdirect.com | 67.91%–74.33% benthamdirect.com | Extended release (95% in 10 hours) eurekaselect.com |
Combination Therapies and Research into Drug-Drug Interactions
The metabolic pathway of this compound is a critical consideration in combination therapies, as interactions with other drugs can alter its plasma concentration and therapeutic effect.
This compound is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. nih.govnih.govhelsinki.fi Therefore, co-administration with drugs that inhibit or induce these enzymes can lead to significant drug-drug interactions.
CYP2C8 Inhibitors : Strong inhibitors of CYP2C8 can increase the serum concentration of this compound. nih.gov For example, gemfibrozil, a potent CYP2C8 inhibitor, has been shown to increase the plasma concentration of this compound by 3.2-fold. helsinki.fiquizlet.com Other inhibitors like trimethoprim (B1683648) have also been noted to affect its metabolism. nih.govhelsinki.fi
CYP2C8 Inducers : Conversely, inducers of CYP enzymes, such as rifampicin, can decrease the plasma concentration of this compound, potentially reducing its efficacy. helsinki.fi
CYP3A4 Interactions : While CYP2C8 is the principal enzyme, CYP3A4 also plays a role. nih.govhelsinki.fi Therefore, potent inhibitors or inducers of CYP3A4 could also theoretically affect this compound levels, although the impact is generally less significant than with CYP2C8 modulators. helsinki.fiscispace.com
| Interacting Drug Class | Example Drug | Metabolic Enzyme Affected | Effect on this compound Plasma Concentration |
|---|---|---|---|
| Strong CYP2C8 Inhibitor | Gemfibrozil helsinki.fiquizlet.com | CYP2C8 helsinki.fi | Increase helsinki.fi |
| CYP Enzyme Inducer | Rifampicin helsinki.fi | CYP2C8 and other CYPs helsinki.fi | Decrease helsinki.fi |
| CYP2C8 Inhibitor | Trimethoprim nih.gov | CYP2C8 nih.gov | Increase nih.gov |
There is a known drug interaction between this compound and oral contraceptives (OCPs). nih.gov The co-administration of this compound with OCPs containing ethinyl estradiol (B170435) and norethindrone (B1679910) has been found to reduce the plasma concentrations of both hormonal components by approximately 30%. nih.gov This reduction is significant enough that it could potentially result in a loss of contraceptive efficacy. nih.gov The proposed mechanism involves the induction of hormone metabolism via CYP3A4, although some studies have reported no significant effect of this compound on this enzyme. drugs.com Due to this potential interaction, extra caution regarding contraception is advised for patients taking this compound. nih.gov
Future Directions and Unresolved Research Questions
Elucidation of Controversial Safety Signals (e.g., Bladder Cancer)
A significant area of ongoing investigation revolves around the controversial association between pioglitazone and an increased risk of bladder cancer. Preclinical studies initially raised concerns by showing an increase in bladder tumors in male rats. mdedge.com Subsequent clinical studies and meta-analyses have produced conflicting results, creating uncertainty for clinicians and patients.
Some observational studies have suggested a potential link, indicating that the risk might increase with higher cumulative doses and longer duration of use. pharmaceutical-journal.com For instance, one study reported that patients who received this compound were 63% more likely to develop bladder cancer compared to diabetic patients who did not receive thiazolidinediones. pharmaceutical-journal.com Another meta-analysis of observational studies found a slight but significant increased risk among ever-users versus never-users. nih.gov
Conversely, other large-scale studies, including a 10-year observational study mandated by the U.S. Food and Drug Administration (FDA), did not find a statistically significant association between this compound use and bladder cancer risk. mdedge.comfda.gov The final results of this 10-year study, which followed over 193,000 patients, showed no statistically significant increase in risk, although a small increased risk could not be entirely ruled out. mdedge.comfda.gov Similarly, the long-term follow-up of the PROactive trial did not detect an increased risk. nih.gov
Research Findings on this compound and Bladder Cancer Risk
| Study/Analysis Type | Key Finding | Citation |
|---|---|---|
| 10-year observational cohort study | No statistically significant association between this compound use and bladder cancer (HR, 1.06). However, the crude incidence was higher in the exposed group. | mdedge.com |
| Population-based cohort study (UK) | This compound use was associated with a 63% increased likelihood of developing bladder cancer compared to non-thiazolidinedione users. Risk increased with dose and duration. | pharmaceutical-journal.com |
| Meta-analysis of RCTs and observational studies | RCTs showed a non-significant increased risk (OR, 1.84). Observational studies showed a slight but significant increased risk (OR, 1.13), which appeared time- and dose-dependent. | nih.gov |
| FDA Review | Concluded that this compound use may be linked to an increased risk of bladder cancer and updated drug labels with warnings. | fda.gov |
Optimizing Therapeutic Index through Advanced Drug Design
To enhance the safety and efficacy profile of this compound, researchers are exploring advanced drug design and delivery strategies. A key challenge with this compound is its poor aqueous solubility, which can limit its dissolution rate and bioavailability. nih.gov Improving these characteristics could potentially allow for lower, more effective doses, thereby reducing the risk of dose-dependent side effects.
One promising approach is the development of novel drug delivery systems. For example, research into self-nanoemulsifying drug delivery systems (SNEDDS) aims to improve the solubility and dissolution of this compound. nih.gov These systems are isotropic mixtures of an oil, a surfactant, and a cosurfactant that can form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous fluids, such as those in the gastrointestinal tract. This can significantly enhance the absorption of poorly water-soluble drugs. nih.gov By formulating this compound into a SNEDDS, which can then be solidified and incorporated into an orally disintegrating tablet, researchers hope to achieve faster onset of action and improved bioavailability. nih.gov
Future research in this area will likely focus on:
Developing and testing various novel formulations: This includes nanoparticles, liposomes, and other advanced delivery systems to improve the pharmacokinetic profile of this compound.
Creating selective PPARγ modulators: The therapeutic effects of this compound are mediated through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). nih.gov Designing new molecules that modulate PPARγ more selectively could separate the desired metabolic benefits from the pathways leading to adverse effects.
Investigating combination therapies: Combining this compound with other agents in novel formulations could create synergistic effects, allowing for lower doses of each compound while achieving robust therapeutic outcomes. Synthetic agents like metformin (B114582) and teneligliptin (B1682743) are often used in diabetes management but can have side effects. mdpi.com
Expanding Applications in Non-Diabetic Conditions
The pleiotropic effects of this compound, particularly its role as an insulin (B600854) sensitizer (B1316253) and its anti-inflammatory properties, have spurred significant interest in its potential application beyond type 2 diabetes. nih.govnih.gov Research is actively exploring its utility in a range of non-diabetic conditions characterized by insulin resistance and inflammation.
Cardiovascular Disease Prevention: In patients who are not diabetic but have insulin resistance and a recent history of ischemic stroke or transient ischemic attack (TIA), this compound has been shown to reduce the risk of subsequent stroke and heart attack. the-hospitalist.org The IRIS trial, a major multicenter study, found that after nearly five years, the rate of stroke or myocardial infarction was significantly lower in the this compound group (9.0%) compared to the placebo group (11.8%). the-hospitalist.org This suggests a potential role for this compound in secondary stroke prevention in high-risk, non-diabetic individuals. the-hospitalist.orgahajournals.org
Nonalcoholic Steatohepatitis (NASH): NASH, a severe form of nonalcoholic fatty liver disease, is strongly associated with insulin resistance. This compound has been studied as a treatment for NASH in patients with and without diabetes. A long-term randomized trial demonstrated that this compound treatment led to significant histologic improvements, including reductions in steatosis, inflammation, and ballooning necrosis, and even improved fibrosis scores in non-diabetic patients with NASH. acpjournals.org
Hypertension: Insulin resistance is often associated with hypertension. A double-blind, placebo-controlled study in non-diabetic patients with arterial hypertension found that this compound significantly improved insulin sensitivity, decreased fasting insulin and glucose levels, and led to a greater decrease in diastolic blood pressure compared to placebo. nih.gov
Prediabetes: Studies have shown that this compound can dramatically reduce the rate of conversion from prediabetes (impaired glucose tolerance) to type 2 diabetes. uthscsa.edu In the ACT NOW study, this compound reduced the conversion rate by 81% compared to placebo, while also improving insulin sensitivity and beta-cell function. uthscsa.edu
These findings underscore the potential for this compound to be repurposed for a variety of metabolic and inflammatory disorders, although further research is needed to fully establish its long-term safety and efficacy in these non-diabetic populations.
Personalized Medicine Approaches based on Pharmacogenomics
The response to this compound can vary significantly among individuals, a phenomenon that is partly explained by genetic differences. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue for personalizing this compound therapy to maximize efficacy and minimize adverse effects. nih.govviamedica.pl
Research has identified several genetic polymorphisms that influence the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of this compound. nih.govresearchgate.net
Key Genes of Interest:
PPARG: As the direct target of this compound, the gene encoding PPARγ is a primary focus. rootspress.org The Pro12Ala polymorphism in the PPARG gene has been studied extensively. A meta-analysis showed that carriers of the 12Ala variant had a more favorable change in fasting blood glucose compared to those with the wild-type Pro12Pro genotype. nih.govresearchgate.net
CYP2C8: This gene encodes the primary enzyme responsible for metabolizing this compound. nih.govresearchgate.net Variations in CYP2C8 can alter drug clearance, potentially leading to higher drug exposure and an increased risk of side effects in poor metabolizers, or reduced efficacy in ultra-rapid metabolizers.
Other Candidate Genes: Polymorphisms in other genes involved in glucose metabolism, insulin signaling, and pathways related to adverse effects are also under investigation. These include CYP3A4, CYP2C9, SLC12A1 (associated with edema), and ADIPOR2. rootspress.org
The ultimate goal of this research is to develop genetic tests that can predict a patient's likely response to this compound. nih.gov This would enable clinicians to select the most appropriate candidates for therapy, optimize dosing, and avoid prescribing it to individuals who are genetically predisposed to a poor response or adverse events. While some associations have been identified, many findings lack replication in independent cohorts, and the biological function of many polymorphisms remains unknown. nih.govresearchgate.net Therefore, large-scale studies are still needed to validate these genetic markers before they can be widely implemented in clinical practice. rootspress.org
Long-term Cardiovascular and Other Organ-Specific Outcomes Research
While the PROactive study provided valuable insights into the macrovascular effects of this compound, questions remain about its long-term impact on cardiovascular health and other organ systems. nih.govdiabetesjournals.org The existing evidence presents a complex picture of both benefits and risks.
Cardiovascular Benefits: Multiple meta-analyses have confirmed that this compound is associated with a significantly lower risk of major adverse cardiovascular events (MACE), a composite of death, non-fatal myocardial infarction, and non-fatal stroke. nih.govsahmri.org.aunih.gov One analysis of 19 trials found that this compound reduced the risk of the primary composite endpoint by 18% compared to control therapy. sahmri.org.auresearchgate.net These benefits appear to extend to patients with insulin resistance or pre-diabetes as well. nih.gov The proposed mechanisms for this cardiovascular protection are multifactorial, including improved glycemic control, better lipid profiles (increased HDL cholesterol and decreased triglycerides), and anti-inflammatory effects. nih.govdiabetesjournals.org
Risk of Heart Failure: A consistent and significant concern with this compound is the increased risk of serious heart failure. nih.govsahmri.org.aunih.gov This risk is thought to be related to fluid retention, a known side effect of the thiazolidinedione class. Meta-analyses have shown that this compound increases the risk of heart failure by approximately 30-40% compared to placebo or other treatments. sahmri.org.auresearchgate.netnih.gov Importantly, this increased risk of heart failure does not appear to be associated with a corresponding rise in cardiovascular mortality. nih.govsahmri.org.au
Future long-term outcomes research needs to address several key areas:
Clarifying the Heart Failure Risk: Identifying patients at the highest risk for developing heart failure while on this compound is a priority. Research into biomarkers or clinical predictors could help guide patient selection.
Investigating Other Organ Systems: The long-term effects of this compound on other organs, such as the kidneys and bones (where an increased fracture risk has been noted), require further study. nih.gov
Diverse Patient Populations: More data is needed from long-term studies in diverse ethnic and racial groups to ensure the risk-benefit assessment is broadly applicable.
Comparative Effectiveness: Head-to-head trials comparing the long-term outcomes of this compound against newer classes of antidiabetic drugs with proven cardiovascular benefits are essential to clearly define its place in modern diabetes therapy.
Summary of Long-Term Cardiovascular Outcomes with this compound
| Outcome | Effect of this compound (Relative to Control) | Supporting Citation |
|---|---|---|
| Major Adverse Cardiovascular Events (MACE) | Significant Risk Reduction | nih.govsahmri.org.aunih.gov |
| Myocardial Infarction (Non-fatal) | Risk Reduction | nih.govsahmri.org.au |
| Stroke (Non-fatal) | Significant Risk Reduction | nih.govnih.gov |
| Serious Heart Failure | Significant Risk Increase | nih.govsahmri.org.aunih.gov |
| All-Cause Mortality | No Significant Difference | nih.gov |
Q & A
Q. What is the primary mechanism of action of pioglitazone, and how can it be experimentally validated?
this compound acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, enhancing insulin sensitivity by modulating adipocyte differentiation and lipid metabolism. To validate this, researchers can:
Q. How should a clinical trial investigating this compound’s efficacy in type 2 diabetes mellitus (T2DM) be designed?
A robust trial design should incorporate:
- PICOT framework : Define Population (e.g., T2DM patients with insulin resistance), Intervention (this compound dosage), Comparison (placebo or standard care), Outcome (HbA1c reduction), and Time (6–12 months) .
- Stratified randomization to control for covariates like baseline HbA1c and comorbidities .
- Blinding and placebo-controlled protocols to minimize bias .
Q. What biomarkers are critical for assessing this compound’s metabolic effects?
Key biomarkers include:
- Glycemic control : HbA1c, fasting plasma glucose .
- Lipid metabolism : Triglycerides, HDL cholesterol .
- Inflammation : C-reactive protein (CRP), adiponectin levels .
- Hepatic insulin sensitivity : Measured via hyperinsulinemic-euglycemic clamp .
Advanced Research Questions
Q. How can conflicting data on this compound’s association with cancer risks be resolved?
Contradictory findings (e.g., prostate vs. bladder cancer risks) require:
- Network pharmacology : Use STRING and WebGestalt to map this compound’s target pathways (e.g., PPAR-γ, NF-κB) and correlate with oncogenic pathways .
- Genomic analysis : Query cBioPortal for cancer genomics data (e.g., mutations in PPAR-γ-associated genes) .
- Propensity score matching : Adjust for confounders like age, smoking, and diabetes duration in observational studies .
Q. What methodological approaches are optimal for studying this compound’s non-glycemic effects (e.g., on nonalcoholic steatohepatitis, NASH)?
- Histological validation : Liver biopsies to assess steatosis, ballooning necrosis, and fibrosis .
- Imaging : Magnetic resonance spectroscopy (MRS) for hepatic fat quantification .
- Multi-omics integration : Combine transcriptomic data (PPAR-γ targets) with metabolomic profiling of lipid species .
Q. How can researchers address this compound’s cardiovascular risk paradox (benefits vs. side effects like edema)?
- Subgroup analysis : Stratify patients by baseline cardiovascular risk (e.g., Framingham score) .
- Mechanistic studies : Investigate PPAR-γ’s role in fluid retention via renal sodium reabsorption assays .
- Real-world data : Use EHR-linked cohorts to track long-term outcomes like heart failure hospitalization .
Methodological and Analytical Considerations
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Non-linear mixed-effects modeling : For pharmacokinetic/pharmacodynamic (PK/PD) data .
- Cox proportional hazards models : For time-to-event outcomes (e.g., cancer incidence) .
- Meta-regression : To explore heterogeneity in systematic reviews (e.g., variable follow-up durations) .
Q. How should confounding factors be controlled in observational studies on this compound?
- Propensity score matching : Balance covariates like age, BMI, and diabetes severity .
- Sensitivity analyses : Exclude high-risk subgroups (e.g., patients with prior cancer) .
- Instrumental variable methods : Address unmeasured confounders using genetic or geographic proxies .
Q. What experimental models are suitable for studying this compound’s neurovascular effects?
- Animal models : Fructose-fed rats to mimic insulin resistance and assess this compound’s impact on angiotensin II-induced vasoconstriction .
- Ex vivo assays : Isolated vessel preparations to measure endothelial function .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound-related pharmacokinetic studies?
- HPLC validation : Follow ICH guidelines for quantifying this compound and its metabolites (e.g., column temperature: 30°C, mobile phase: acetonitrile-phosphate buffer) .
- Open-data practices : Share raw chromatograms and calibration curves via repositories like Zenodo .
Q. What are best practices for curating this compound-related research data?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
- Structured metadata : Include experimental conditions (e.g., dosage, cohort demographics) and assay protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
